Sgc-gak-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-16-9-12(10-17(23-2)18(16)24-3)21-15-6-7-20-14-5-4-11(19)8-13(14)15/h4-10H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSKLDNVNGKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of SGC-GAK-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated endocytosis, cell cycle progression, and viral entry.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, kinase selectivity, and cellular effects. Furthermore, this document outlines the key experimental protocols used to characterize this inhibitor and presents its mechanism through structured data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and chemical biology.
Introduction to GAK and this compound
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[2] GAK plays a crucial role in cellular trafficking by regulating the uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular transport.[1] Its involvement has also been noted in centrosome maturation during mitosis. Dysregulation of GAK has been linked to several diseases, including Parkinson's disease and various cancers, making it an attractive therapeutic target.[2]
This compound is a potent, selective, and cell-active inhibitor of GAK.[2] It serves as a valuable chemical tool to investigate the cellular functions of GAK. Accompanying this compound are a structurally related negative control, SGC-GAK-1N, and an inhibitor for the primary off-target, RIPK2, which together allow for the precise dissection of GAK-specific cellular effects.
Biochemical and Cellular Activity of this compound
The potency and selectivity of this compound have been extensively characterized through various in vitro and in-cell assays.
Binding Affinity and Kinase Selectivity
This compound demonstrates high affinity for GAK with a dissociation constant (Kd) of 1.9 nM and an inhibitory constant (Ki) of 3.1 nM. Its selectivity has been profiled against a broad panel of kinases, revealing a high degree of specificity for GAK.
| Target Kinase | Binding Affinity (Ki/Kd) | Assay Type |
| GAK | Ki = 3.1 nM | TR-FRET |
| GAK | Kd = 1.9 nM | KINOMEscan |
| AAK1 | Ki = 53 µM | TR-FRET |
| STK16 | Ki = 51 µM | TR-FRET |
| RIPK2 | Kd = 110 nM | KINOMEscan |
| ADCK3 | Kd = 190 nM | KINOMEscan |
| NLK | Kd = 520 nM | KINOMEscan |
| Table 1: In vitro binding affinity of this compound for GAK and other kinases. |
Cellular Target Engagement and Antiproliferative Activity
In cellular assays, this compound effectively engages GAK with an IC50 of 120 nM in a NanoBRET assay. Notably, it also demonstrates activity against RIPK2 in cells, albeit with a 3-fold lower potency (IC50 = 360 nM). This highlights the importance of using the provided control compounds to delineate GAK-specific effects.
This compound has shown potent antiproliferative activity in specific cancer cell lines, particularly those of prostate cancer origin.
| Cell Line | Antiproliferative IC50 (µM) |
| LNCaP | 0.05 ± 0.15 |
| 22Rv1 | 0.17 ± 0.65 |
| Table 2: Antiproliferative activity of this compound in prostate cancer cell lines. |
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the GAK kinase domain. This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, thereby interfering with GAK-mediated cellular processes.
GAK Signaling Pathway
GAK is a key regulator of clathrin-mediated endocytosis. It facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70. Inhibition of GAK by this compound is expected to stall this process, leading to an accumulation of clathrin-coated vesicles and disruption of intracellular trafficking.
Logical Relationship of this compound Action
The use of this compound in conjunction with its negative control (SGC-GAK-1N) and a RIPK2 inhibitor allows for a logical deduction of GAK-specific cellular functions.
References
SGC-GAK-1: A Comprehensive Technical Guide to a Chemical Probe for GAK Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK). This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, intracellular trafficking, and centrosome maturation.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer and Parkinson's disease, making it an attractive target for therapeutic intervention.[4][5] this compound is a valuable tool for elucidating the physiological and pathological functions of GAK. It is a potent, selective, and cell-active inhibitor that, when used with its corresponding negative control, SGC-GAK-1N, allows for rigorous investigation of GAK biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, SGC-GAK-1N.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | This compound | SGC-GAK-1N | Assay Type | Notes |
| Kd | 1.9 nM | > 10,000 nM | Competition Binding Assay (DiscoverX) | Dissociation constant, a measure of binding affinity. |
| Ki | 3.1 nM | Not reported | Enzyme Inhibition Assay | Inhibition constant, a measure of inhibitor potency. |
| Cellular IC50 (GAK) | 110 nM | > 10,000 nM | NanoBRET Target Engagement Assay | Half-maximal inhibitory concentration in a cellular context. |
| Cellular IC50 (RIPK2) | 360 nM | Not reported | NanoBRET Target Engagement Assay | Demonstrates off-target engagement at higher concentrations. |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Kd (nM) | Fold Selectivity vs. GAK | Assay Type |
| GAK | 1.9 | 1 | KINOMEscan (DiscoverX) |
| RIPK2 | 110 | 58 | KINOMEscan (DiscoverX) |
| Other Kinases | >57 (for all other kinases tested) | >30 | KINOMEscan (DiscoverX) |
Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Androgen Receptor (AR) Status |
| LNCaP | ~0.8 | AR-positive |
| VCaP | ~1.5 | AR-positive |
| 22Rv1 | ~0.9 | AR-positive, expresses AR splice variants |
| PC3 | >10 | AR-negative |
| DU145 | >10 | AR-negative |
Data derived from cell viability assays after 72 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
KINOMEscan Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.
Methodology:
-
Kinase Library: A comprehensive panel of human kinases is expressed as DNA-tagged proteins.
-
Ligand Immobilization: An immobilized, broad-spectrum kinase inhibitor is used to capture the kinases.
-
Competition: The DNA-tagged kinases are incubated with the immobilized ligand and a single concentration (e.g., 1 µM) of this compound.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR.
-
Hit Identification: Kinases that are significantly competed off by this compound are identified as "hits."
-
Kd Determination: For identified hits, dose-response curves are generated by incubating the kinase with a range of this compound concentrations to determine the dissociation constant (Kd).
NanoBRET Target Engagement Assay
This assay measures the binding of a compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).
Methodology:
-
Cell Line: HEK293 cells are typically used.
-
Transfection: Cells are transiently transfected with a vector expressing a fusion protein of GAK and NanoLuc luciferase (NanoLuc-GAK).
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well plates.
-
Compound Incubation: Cells are treated with varying concentrations of this compound or the negative control and incubated for a defined period (e.g., 2 hours) to allow for compound entry and target binding.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of GAK is added to the wells.
-
Substrate Addition: A NanoLuc substrate is added to induce luminescence.
-
BRET Measurement: The BRET signal, which is the ratio of the tracer's emission to the NanoLuc emission, is measured using a luminometer. Compound binding to GAK displaces the tracer, leading to a decrease in the BRET signal.
-
IC50 Calculation: The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Displacement Assay
This biochemical assay measures the ability of a compound to displace a fluorescently labeled ligand from a kinase.
Methodology:
-
Reagents: Recombinant GAK protein, a fluorescently labeled GAK ligand (tracer), and a lanthanide-labeled antibody specific for a tag on the GAK protein (e.g., GST or His).
-
Assay Plate Setup: The assay is performed in a low-volume microplate (e.g., 384-well).
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Reaction Mixture: GAK protein, the tracer, and the lanthanide-labeled antibody are combined in an assay buffer.
-
Compound Addition: The diluted this compound is added to the reaction mixture.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader, which excites the donor lanthanide and measures the emission from both the donor and the acceptor tracer.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by this compound. The IC50 value is determined from the dose-response curve.
Cell Viability Assay (e.g., using WST-8)
This colorimetric assay measures the number of viable cells in a culture by assessing mitochondrial dehydrogenase activity.
Methodology:
-
Cell Seeding: Prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, SGC-GAK-1N, or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A solution containing a water-soluble tetrazolium salt (WST-8) is added to each well.
-
Incubation: The plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle-treated control to determine the percentage of cell viability. The IC50 value is calculated from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving GAK and a typical workflow for validating a chemical probe.
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Workflow for chemical probe validation.
References
- 1. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. GAK cyclin G associated kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Multifaceted Roles of Cyclin G-Associated Kinase (GAK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has emerged as a critical regulator of fundamental cellular processes. Initially identified as a partner of cyclin G, its functions extend far beyond cell cycle control, playing pivotal roles in clathrin-mediated endocytosis, intracellular trafficking, and mitotic progression.[1][2][3] Its dysregulation has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the core cellular functions of GAK, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for the scientific community.
Core Cellular Functions of GAK
GAK's cellular functions are diverse, reflecting its modular structure which includes an N-terminal kinase domain, a central clathrin-binding domain, and a C-terminal J-domain that interacts with Hsc70.[4]
Clathrin-Mediated Endocytosis and Trafficking
GAK is a key player in clathrin-mediated endocytosis (CME), a process essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its primary role in this pathway is the uncoating of clathrin-coated vesicles. GAK, in concert with the chaperone protein Hsc70, facilitates the disassembly of the clathrin lattice from newly formed vesicles, a crucial step for their subsequent fusion with endosomes. Depletion of GAK leads to a marked decrease in the internalization of cargo, such as transferrin and epidermal growth factor (EGF).
Beyond uncoating, GAK is also involved in the recruitment of clathrin and adaptor proteins (APs) to the plasma membrane and the trans-Golgi network. GAK phosphorylates the μ2 subunit of the AP-2 complex, which is thought to enhance its cargo binding affinity.
Cell Cycle Regulation and Mitosis
While initially named for its association with cyclin G, GAK's role in the cell cycle is most prominent during mitosis. Knockdown of GAK leads to defects in mitotic progression, including metaphase arrest, chromosome misalignment, and the formation of multipolar spindles. These defects activate the spindle assembly checkpoint, preventing cells from proceeding to anaphase. GAK's function in mitosis is closely linked to its interaction with clathrin, which also localizes to the mitotic spindle and is required for proper spindle stability and chromosome alignment.
Role in Cancer
GAK is overexpressed in several types of cancer, including diffuse large B-cell lymphoma (DLBCL) and prostate cancer, where its expression levels correlate with disease progression. In DLBCL, GAK has been identified as a critical dependency for cell-cycle progression, and its inhibition leads to mitotic arrest and apoptosis. The anti-proliferative effects of GAK inhibition in cancer cells highlight its potential as a therapeutic target.
Involvement in Viral Infections
GAK plays a crucial role in the life cycle of numerous viruses. As many viruses exploit the host cell's endocytic machinery for entry, GAK's function in clathrin-mediated endocytosis makes it a key host factor for viral infection. Inhibition of GAK has been shown to block the entry and assembly of viruses such as Hepatitis C virus (HCV) and Ebola virus. This has positioned GAK as a promising target for the development of broad-spectrum antiviral therapies.
Quantitative Data on GAK Function
A growing body of research has provided quantitative insights into GAK's kinase activity and its inhibition.
| Inhibitor | Target | Binding Affinity (Ki/Kd) | Inhibitory Concentration (IC50) | Cellular Activity | Reference |
| SGC-GAK-1 | GAK | Ki: 3.1 nM, Kd: 1.9 nM | 110 nM (in live cell NanoBRET assay) | Potent antiproliferative activity in LNCaP and 22Rv1 prostate cancer cells (IC50: 0.05 µM and 0.17 µM, respectively) | |
| GAK inhibitor 49 | GAK | Ki: 0.54 nM | 56 nM (cellular) | Potent and selective GAK inhibitor |
Signaling Pathways Involving GAK
GAK is integrated into several critical cellular signaling pathways.
Clathrin-Mediated Endocytosis Pathway
Caption: GAK's role in clathrin-mediated endocytosis.
GAK in Mitotic Progression
Caption: GAK's involvement in mitotic spindle function.
GAK and EGFR Signaling
Caption: Impact of GAK on EGFR signaling pathway.
Experimental Protocols
In Vitro GAK Kinase Assay
This protocol is for assessing the kinase activity of purified GAK using a generic substrate.
Materials:
-
Purified recombinant GAK
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
Substrate (e.g., Histone H1, 1 mg/mL)
-
[γ-³²P]ATP (10 μCi)
-
100 μM ATP solution
-
SDS-PAGE loading buffer
-
Phosphoric acid (0.75%)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice:
-
5 μL Kinase Buffer (10x)
-
10 μL Substrate
-
1 μL Purified GAK
-
x μL H₂O (to a final volume of 49 μL)
-
-
Initiate the reaction by adding 1 μL of the ATP mixture ([γ-³²P]ATP + cold ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 25 μL of 4x SDS-PAGE loading buffer for analysis by autoradiography or by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
If using P81 paper, wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the P81 paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Co-Immunoprecipitation (Co-IP) of GAK and Interacting Partners
This protocol describes the immunoprecipitation of GAK to identify interacting proteins from cell lysates.
Materials:
-
Cultured cells expressing endogenous or tagged GAK
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-GAK antibody or anti-tag antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli buffer)
Procedure:
-
Lyse cultured cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-GAK antibody or control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads and wash them three to five times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting with antibodies against GAK and putative interacting partners.
siRNA-Mediated Knockdown of GAK
This protocol outlines the transient knockdown of GAK expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
GAK-specific siRNA duplexes (at least two different sequences are recommended)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Procedure:
-
One day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
For each well to be transfected, dilute the GAK siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours at 37°C.
-
Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for GAK expression.
-
Proceed with downstream functional assays to evaluate the phenotypic effects of GAK depletion.
Drug Development Implications
The essential roles of GAK in cancer cell proliferation and viral life cycles have made it a compelling target for drug discovery. The development of potent and selective GAK inhibitors, such as this compound, provides valuable chemical probes to further elucidate its biological functions and to validate its therapeutic potential. Future drug development efforts may focus on optimizing the selectivity and pharmacokinetic properties of GAK inhibitors for clinical applications in oncology and infectious diseases.
Conclusion
Cyclin G-associated kinase is a multifaceted protein with indispensable roles in clathrin-mediated trafficking, mitotic progression, and the pathogenesis of various diseases. This guide has provided a comprehensive overview of its cellular functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks. As research in this area continues to evolve, a deeper understanding of GAK's complex biology will undoubtedly pave the way for novel therapeutic strategies targeting this critical cellular kinase.
References
SGC-GAK-1: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical probe SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). This document details its target profile, kinase selectivity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in kinase biology and drug discovery.
Introduction to this compound and its Target: GAK
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[1] It plays a crucial role in cellular processes such as membrane trafficking, protein sorting, and centrosome maturation.[1] GAK functions as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles.[1] Emerging evidence has implicated GAK in various diseases, including cancer and Parkinson's disease, making it an attractive therapeutic target.[1][2]
This compound is a potent, selective, and cell-active chemical probe developed to facilitate the study of GAK's cellular biology. It is a 4-anilinoquinoline-based inhibitor that targets the ATP-binding site of GAK. To aid in rigorous biological studies, a structurally related negative control, SGC-GAK-1N, which is inactive against the target, is also available.
Target Profile and Kinase Selectivity
The utility of a chemical probe is defined by its potency and selectivity. This compound has been extensively profiled to establish its target engagement and kinome-wide selectivity.
Potency and Binding Affinity
This compound demonstrates high affinity for GAK in various biochemical and cellular assays. Isothermal titration calorimetry (ITC) revealed a potent affinity with a dissociation constant (KD) of 4.5 nM. Other binding assays have reported KD values as low as 1.9 nM and a Ki of 3.1 nM. In cellular contexts, this compound effectively engages GAK with an IC50 of 110 nM in a live-cell NanoBRET assay.
Table 1: In Vitro and Cellular Potency of this compound against GAK
| Assay Type | Parameter | Value (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | KD | 4.5 | |
| KINOMEscan | KD | 1.9 | |
| Biochemical Inhibition Assay | Ki | 3.1 | |
| NanoBRET Cellular Target Engagement | IC50 | 110 |
Kinase Selectivity Profile
To assess its selectivity, this compound was screened against a large panel of kinases. In a KINOMEscan assay, it was found to be highly selective for GAK. At a concentration of 1 µM, no other kinases were observed to bind to this compound within 30-fold of its KD for GAK. The closest off-targets identified in vitro were RIPK2, ADCK3, and NLK.
However, cellular assays revealed that RIPK2 is a significant collateral target of this compound. While in vitro binding assays showed a greater than 50-fold selectivity for GAK over RIPK2, in-cell NanoBRET assays indicated only a three-fold selectivity (GAK IC50 = 120 ± 50 nM; RIPK2 IC50 = 360 ± 190 nM). This highlights the critical importance of evaluating probe selectivity in a relevant cellular context. To address this, a potent and selective RIPK2 inhibitor, compound 18 , which lacks GAK activity, was identified as a valuable control for dissecting the specific effects of GAK inhibition.
Table 2: Kinase Selectivity of this compound against Off-Targets
| Kinase | Assay Type | Parameter | Value (nM) | Selectivity vs. GAK (fold) | Reference |
| GAK | KINOMEscan | KD | 1.9 | - | **** |
| RIPK2 | KINOMEscan | KD | 110 | 58 | |
| ADCK3 | KINOMEscan | KD | 190 | 100 | |
| NLK | KINOMEscan | KD | 520 | 274 | |
| GAK | NanoBRET | IC50 | 120 ± 50 | - | **** |
| RIPK2 | NanoBRET | IC50 | 360 ± 190 | 3 |
GAK Signaling and Cellular Function
GAK is involved in several key cellular pathways, most notably clathrin-mediated endocytosis. It is understood to function in a manner analogous to auxilin in neuronal cells, facilitating the uncoating of clathrin baskets from vesicles by recruiting Hsc70. This process is essential for the recycling of clathrin and other components of the endocytic machinery.
Down-regulation of GAK has been shown to have significant effects on receptor signaling, such as increasing the expression and tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This suggests a broader role for GAK in regulating signal transduction pathways beyond its canonical function in vesicle trafficking.
Caption: GAK's role in clathrin-mediated endocytosis and its inhibition by this compound.
Experimental Protocols
The characterization of this compound involved a variety of biochemical and cellular assays. Below are overviews of the key experimental methodologies.
KINOMEscan™ Kinase Selectivity Profiling
This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Caption: Workflow for the KINOMEscan competition binding assay.
Methodology Overview:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged human kinases.
-
Procedure: Kinases are mixed with the immobilized ligand and the test compound. The amount of kinase bound to the solid support is measured by quantifying the amount of kinase-tagged DNA using qPCR.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. Dissociation constants (KD) are then calculated from these binding affinities.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific protein target.
Caption: Workflow for the NanoBRET cellular target engagement assay.
Methodology Overview:
-
Assay Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (GAK-NLuc) and a fluorescently labeled tracer that binds to the same protein.
-
Procedure: Cells are engineered to express the GAK-NanoLuc fusion protein. A cell-permeable fluorescent tracer that binds to GAK is added, along with varying concentrations of the test compound (this compound).
-
Data Analysis: If this compound binds to GAK, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.
Cell Viability and Proliferation Assays
These assays are used to determine the effect of a compound on cell growth and survival.
Methodology Overview:
-
Cell Seeding: Cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, PC3, DU145) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound, the negative control SGC-GAK-1N, and the RIPK2 control compound.
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Conclusion
This compound is a well-characterized chemical probe that serves as a valuable tool for investigating the biological functions of GAK. It exhibits high potency for its primary target and has a well-defined kinase selectivity profile. The identification of RIPK2 as a cellular off-target underscores the importance of using appropriate controls, such as the provided negative control SGC-GAK-1N and a selective RIPK2 inhibitor, to ensure that observed biological effects can be confidently attributed to the inhibition of GAK. This comprehensive guide provides the necessary technical information for researchers to effectively utilize this compound in their studies of GAK biology and its role in disease.
References
The Discovery and Development of SGC-GAK-1: A Potent and Selective Chemical Probe for Cyclin G-Associated Kinase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitotic progression. Its association with diseases such as Parkinson's and various cancers, notably prostate cancer, has positioned GAK as a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery and development of SGC-GAK-1, a potent, selective, and cell-active inhibitor of GAK. We detail the key experimental methodologies employed in its characterization, present its pharmacological data in structured tables for clarity, and visualize the pertinent signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are actively engaged in kinase inhibitor discovery and the study of GAK biology.
Introduction to Cyclin G-Associated Kinase (GAK)
GAK is a member of the numb-associated kinase (NAK) family and plays a crucial role in regulating clathrin-mediated endocytosis, a fundamental process for receptor recycling and intracellular signaling.[1] Beyond its role in vesicle trafficking, GAK is essential for proper cell division, specifically in the maturation of centrosomes and the formation of the mitotic spindle.[1] Emerging evidence has linked GAK to several pathologies. Genome-wide association studies have identified GAK as a risk locus for Parkinson's disease.[1] Furthermore, GAK is overexpressed in certain cancers and has been shown to interact with and enhance the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2] This multifaceted involvement in cellular signaling and disease has spurred the development of selective inhibitors to probe its function and therapeutic potential.
Discovery and Optimization of this compound
This compound was identified through a focused medicinal chemistry effort to develop a potent and selective chemical probe for GAK. The development process involved the synthesis and screening of a library of compounds, leading to the identification of a 4-anilinoquinoline scaffold with promising activity. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency against GAK while minimizing off-target effects, particularly against other kinases. This led to the selection of this compound, which demonstrated a high affinity for GAK and excellent selectivity across the kinome. A structurally related but inactive compound, SGC-GAK-1N, was also developed to serve as a negative control in cellular assays, enabling researchers to distinguish GAK-specific effects from off-target or compound-specific artifacts.
In Vitro and Cellular Characterization of this compound
The pharmacological profile of this compound was extensively characterized through a battery of in vitro and cellular assays. These studies confirmed its high potency and selectivity for GAK.
Biochemical and Cellular Potency
The inhibitory activity of this compound was determined using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Assay Type | Parameter | Value | Reference |
| In Vitro Kinase Assay | Kᵢ | 3.1 nM | |
| In Vitro Binding Assay | KD | 1.9 nM | |
| Cellular Target Engagement (NanoBRET) | IC₅₀ | 110 nM (HEK293T) |
Table 1: Potency of this compound against GAK.
Kinase Selectivity Profile
The selectivity of this compound was assessed against a broad panel of kinases to ensure its utility as a specific probe for GAK.
| Kinase Family | Selectivity Fold (vs. GAK) | Key Off-Targets | Reference |
| NAK Family | >16,000-fold | None significant | |
| Kinome-wide Screen | >50-fold for most kinases | RIPK2 (collateral) |
Table 2: Selectivity Profile of this compound. Notably, while highly selective, this compound exhibits some activity against Receptor-Interacting Protein Kinase 2 (RIPK2). To address this, a specific RIPK2 inhibitor can be used as an additional control in cellular studies.
Anti-proliferative Activity in Prostate Cancer Cell Lines
Given the role of GAK in androgen receptor signaling, the anti-proliferative effects of this compound were evaluated in various prostate cancer cell lines.
| Cell Line | Androgen Receptor Status | This compound IC₅₀ (µM) | Reference |
| LNCaP | Positive | 0.05 ± 0.15 | |
| 22Rv1 | Positive (splice variants) | 0.17 ± 0.65 | |
| VCaP | Positive | Strong inhibition at 10 µM | |
| PC3 | Negative | Minimal effect | |
| DU145 | Negative | Minimal effect |
Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cells. The data indicates that AR-positive cell lines are more sensitive to GAK inhibition.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against GAK.
Materials:
-
Recombinant GAK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Fluorescently labeled kinase tracer
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, GAK enzyme, and the fluorescent tracer in the assay buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Add the Eu-labeled antibody and incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cellular Target Engagement Assay (NanoBRET)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the engagement of this compound with GAK in living cells.
Materials:
-
HEK293T cells
-
Plasmid encoding a NanoLuc®-GAK fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound and control compounds
-
96-well or 384-well white assay plates
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-GAK fusion plasmid and seed them into assay plates.
-
Allow the cells to adhere and express the fusion protein overnight.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted compounds.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer capable of measuring BRET, recording the donor and acceptor emission signals.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.
Cell Viability Assay (MTS/MTT)
This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)
-
Complete cell culture medium
-
This compound and control compounds
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the prostate cancer cells into 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the diluted compounds and incubate for a specified duration (e.g., 48 or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.
GAK Signaling Pathways
GAK is involved in several critical signaling pathways. The following diagrams illustrate its role in androgen receptor and EGFR signaling.
Figure 1: GAK as a Coactivator in Androgen Receptor Signaling.
Figure 2: GAK's Role in EGFR Endocytosis and Signaling.
In Vivo Studies and Pharmacokinetics
The utility of this compound as an in vivo chemical probe has been investigated. Initial studies in mouse liver microsomes revealed that this compound is rapidly metabolized, primarily through cytochrome P450-mediated oxidation. This rapid clearance limits its standalone use in prolonged in vivo experiments. However, co-administration with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been shown to significantly decrease its intrinsic clearance and improve plasma exposure in mice. This approach enables the use of this compound in in vivo models, such as prostate cancer xenografts, to study the systemic effects of GAK inhibition. For example, in vivo studies using diffuse large B-cell lymphoma xenografts in NSG mice have shown that treatment with this compound leads to a dramatic reduction in tumor volume.
Conclusion
This compound has emerged as a critical tool for the scientific community, enabling the detailed interrogation of GAK's cellular functions. Its high potency and selectivity, coupled with the availability of a negative control, provide a robust system for dissecting GAK-dependent signaling pathways. The data summarized herein, from its biochemical profile to its effects in cancer cell lines, underscores its value as a chemical probe. While its pharmacokinetic properties necessitate careful consideration for in vivo applications, strategies to overcome these limitations have been successfully employed. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies, paving the way for a deeper understanding of GAK biology and its potential as a therapeutic target in various diseases.
References
The Role of SGC-GAK-1 in Prostate Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Cyclin G-Associated Kinase (GAK) in prostate cancer cell proliferation, with a specific focus on the effects of its potent and selective inhibitor, SGC-GAK-1. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Introduction to GAK and its Role in Prostate Cancer
Cyclin G-Associated Kinase (GAK) is a serine/threonine kinase that has emerged as a significant factor in the progression of prostate cancer. GAK expression is elevated in prostate cancer and correlates with the aggressiveness of the disease, as indicated by the Gleason score. The kinase is involved in fundamental cellular processes, including clathrin-mediated membrane trafficking, centrosome maturation, and progression through mitosis.
In the context of prostate cancer, GAK has been identified as a novel coactivator of the Androgen Receptor (AR), a key driver of prostate cancer growth and survival. GAK enhances the transcriptional activity of the AR, even at low androgen concentrations, which is particularly relevant in the context of castration-resistant prostate cancer (CRPC).
This compound is a potent, selective, and cell-active chemical probe for GAK, which has been instrumental in elucidating the kinase's function in prostate cancer. By inhibiting the kinase activity of GAK, this compound provides a valuable tool to investigate the downstream consequences of GAK inhibition on prostate cancer cell proliferation and survival.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on the proliferation of various prostate cancer cell lines has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the biological activity by half.
| Cell Line | Androgen Receptor (AR) Status | This compound IC50 (µM) | Reference |
| LNCaP | Positive | 0.65 ± 0.15 | |
| 22Rv1 | Positive (expresses AR-V7 splice variant) | 0.17 ± 0.05 | |
| VCaP | Positive | Variable results, IC50 not accurately determined | |
| PC3 | Negative | >100 | |
| DU145 | Negative | >100 |
Table 1: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines. The data demonstrates that this compound preferentially inhibits the growth of AR-positive prostate cancer cell lines, with notable potency in the 22Rv1 cell line, which expresses the AR-V7 splice variant associated with resistance to androgen deprivation therapy.
Mechanism of Action of this compound in Prostate Cancer Cells
The primary mechanism by which this compound inhibits prostate cancer cell proliferation is through the disruption of mitotic progression, ultimately leading to apoptosis.
Interference with Mitosis
GAK plays a crucial role in the proper execution of mitosis, specifically in the maturation of centrosomes and the correct congression of chromosomes. Inhibition of GAK by this compound leads to defects in these processes, causing the cells to arrest in the metaphase stage of the cell cycle. This prolonged metaphase arrest activates the spindle assembly checkpoint, a cellular surveillance mechanism that prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the mitotic spindle.
Induction of Apoptosis
The sustained metaphase arrest induced by this compound treatment ultimately triggers the intrinsic apoptotic pathway. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a hallmark of apoptosis. Furthermore, treatment with this compound leads to an increase in the phosphorylation of histone H3 at serine 10, another marker associated with mitotic arrest and subsequent apoptosis.
Signaling Pathways Involving GAK in Prostate Cancer
The following diagrams illustrate the key signaling pathways influenced by GAK in prostate cancer cells.
Figure 1: GAK as a Coactivator of Androgen Receptor Signaling. This diagram illustrates how GAK enhances the transcriptional activity of the Androgen Receptor, promoting the expression of genes involved in prostate cancer cell proliferation and survival. This compound inhibits this process by targeting GAK.
Figure 2: Role of GAK in Mitotic Progression. This diagram shows the critical role of GAK in ensuring proper centrosome maturation and chromosome congression during mitosis. Inhibition of GAK by this compound disrupts these processes, leading to metaphase arrest and subsequent apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on prostate cancer cells.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 3: MTT Assay Workflow. This diagram outlines the key steps involved in performing an MTT assay to assess the effect of this compound on prostate cancer cell viability.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression and cleavage of key apoptotic proteins.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-phospho-histone H3 (Ser10), anti-GAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Prostate cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a valuable chemical probe that has significantly advanced our understanding of the role of GAK in prostate cancer. Its ability to inhibit the proliferation of AR-positive prostate cancer cells, particularly those resistant to conventional therapies, highlights GAK as a promising therapeutic target. The mechanism of action, involving mitotic arrest and subsequent apoptosis, provides a clear rationale for the anti-cancer effects of GAK inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate GAK and develop novel therapies for prostate cancer.
Unraveling GAK Signaling Networks: A Technical Guide to the Chemical Probe Sgc-gak-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a diverse array of cellular processes, from clathrin-mediated endocytosis to mitotic progression and androgen receptor signaling.[1][2][3][4] Its multifaceted role has positioned GAK as a kinase of interest in various disease contexts, including cancer and neurodegenerative disorders like Parkinson's disease.[2] This technical guide provides an in-depth exploration of GAK signaling pathways and the utility of Sgc-gak-1, a potent and selective chemical probe, in their investigation. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to empower researchers in their study of GAK biology.
Introduction to GAK and the Chemical Probe this compound
GAK is a member of the numb-associated kinase (NAK) family and is structurally characterized by an N-terminal kinase domain and a C-terminal region with homology to auxilin and tensin. It is this C-terminal domain that facilitates its interaction with Hsc70, a chaperone protein crucial for the uncoating of clathrin-coated vesicles during endocytosis. GAK's functions extend beyond vesicle trafficking, as it has been shown to be essential for the maturation of centrosomes and the proper alignment of the mitotic spindle during cell division. Furthermore, GAK has been identified as a positive regulator of the androgen receptor (AR), with its expression levels correlating with prostate cancer progression.
The study of GAK's diverse functions has been significantly advanced by the development of this compound, a potent, selective, and cell-active inhibitor of GAK. This compound targets the ATP-binding site of GAK, allowing for the specific interrogation of its kinase-dependent functions. This chemical probe, along with its structurally related negative control, Sgc-gak-1N, provides a valuable toolset for dissecting the cellular roles of GAK.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays.
Table 1: In Vitro Potency and Affinity of this compound for GAK
| Parameter | Value | Assay Method | Reference |
| Ki | 3.1 nM | Kinase Assay | |
| KD | 1.9 nM | KINOMEscan | |
| KD | 4.5 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Target Engagement and Antiproliferative Activity of this compound
| Parameter | Cell Line | Value | Assay Method | Reference |
| IC50 (Target Engagement) | HEK293 | 110 nM | NanoBRET Assay | |
| IC50 (Antiproliferation) | LNCaP | 0.05 ± 0.15 µM | Cell Viability Assay | |
| IC50 (Antiproliferation) | 22Rv1 | 0.17 ± 0.65 µM | Cell Viability Assay |
Table 3: Selectivity Profile of this compound
| Kinase | KD / Ki | Fold Selectivity vs. GAK (KD=1.9 nM) | Assay Method | Reference |
| RIPK2 | 110 nM (KD) | ~58-fold | KINOMEscan | |
| ADCK3 | 190 nM (KD) | ~100-fold | KINOMEscan | |
| NLK | 520 nM (KD) | ~274-fold | KINOMEscan | |
| AAK1 | 53 µM (Ki) | >16,000-fold | Kinase Assay | |
| STK16 | 51 µM (Ki) | >16,000-fold | Kinase Assay |
GAK Signaling Pathways
GAK is a central node in several critical cellular signaling pathways. The following diagrams illustrate these pathways and the points at which GAK exerts its influence.
Clathrin-Mediated Endocytosis
GAK plays a crucial role in the uncoating of clathrin-coated vesicles, a key step in clathrin-mediated endocytosis. It acts as a cochaperone for Hsc70, facilitating the removal of the clathrin coat from newly formed vesicles, allowing for the recycling of clathrin and the release of vesicle cargo into the cell. GAK's kinase activity is directed towards the µ2 subunit of the AP-2 adaptor complex, which is important for cargo recognition and vesicle formation.
Caption: GAK's role in clathrin-mediated endocytosis.
Mitotic Progression
GAK is essential for proper progression through mitosis. It localizes to the centrosome and is required for its maturation. Depletion of GAK leads to defects in mitotic spindle formation, chromosome misalignment, and activation of the spindle assembly checkpoint, ultimately causing a G2/M phase arrest and cell death.
Caption: GAK's critical role in mitotic progression.
Androgen Receptor Signaling
In the context of prostate cancer, GAK has been shown to interact with and potentiate the transcriptional activity of the androgen receptor (AR). Elevated GAK expression is associated with the progression of prostate cancer to a more aggressive, hormone-independent state. Inhibition of GAK's kinase activity has been shown to block the growth of AR-positive prostate cancer cells.
Caption: GAK potentiates androgen receptor signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of GAK signaling using this compound.
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to GAK in live cells.
Materials:
-
HEK293 cells
-
GAK-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
96-well white-bottom tissue culture plates
Protocol:
-
Transfect HEK293 cells with the GAK-NanoLuc® Fusion Vector and plate in 96-well plates.
-
24 hours post-transfection, prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the this compound dilutions.
-
Remove the media from the cells and add the this compound/Tracer mix.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate and incubate for 3-5 minutes at room temperature.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor/donor) and plot against the this compound concentration to determine the IC50 value.
In Vitro Kinase Assay (TR-FRET)
This assay measures the direct inhibitory effect of this compound on GAK kinase activity.
Materials:
-
Recombinant GAK enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume plates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the GAK enzyme to the wells of the 384-well plate.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC.
-
Incubate for 1 hour at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the two emission signals and plot against the this compound concentration to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
This compound
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the this compound concentration to determine the GI50 (growth inhibition) value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of this compound.
Caption: A representative experimental workflow.
Conclusion
This compound is an indispensable tool for the elucidation of GAK's complex cellular functions. Its high potency and selectivity allow for the precise dissection of kinase-dependent signaling pathways. This guide provides the necessary quantitative data, detailed experimental protocols, and visual aids to empower researchers in their investigation of GAK biology. The continued use of this compound and related chemical probes will undoubtedly lead to a deeper understanding of GAK's role in health and disease, potentially paving the way for novel therapeutic strategies.
References
SGC-GAK-1: A Technical Guide to its Role in Membrane Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of intracellular membrane trafficking, particularly clathrin-mediated endocytosis. Its multifaceted role in cellular processes, including receptor internalization and viral entry, has positioned it as a compelling target for therapeutic intervention. SGC-GAK-1, a potent and selective chemical probe, has emerged as an invaluable tool for dissecting the intricate functions of GAK. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility in studying the involvement of GAK in membrane trafficking. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting this essential kinase.
Introduction to GAK and its Function in Membrane Trafficking
Cyclin G-associated kinase (GAK) is a 160 kDa protein that plays a central role in the regulation of clathrin-mediated membrane trafficking.[1] Structurally, GAK belongs to the numb-associated kinase (NAK) family and is characterized by an N-terminal kinase domain, a PTEN-like domain, a clathrin-binding domain, and a C-terminal J-domain that interacts with Hsc70.[2][3] This multi-domain architecture allows GAK to orchestrate the disassembly of clathrin coats from newly formed vesicles, a crucial step for the recycling of clathrin and the subsequent fusion of the vesicle with its target membrane.[4][5]
The primary function of GAK in membrane trafficking is its role as a co-chaperone for Hsc70 in the uncoating of clathrin-coated vesicles (CCVs) at both the plasma membrane and the trans-Golgi network (TGN). GAK is recruited to clathrin-coated pits (CCPs) where it facilitates the Hsc70-mediated ATPase activity required to dismantle the clathrin lattice. This process is essential for the continuous cycle of vesicle formation and cargo transport.
Beyond its canonical role in clathrin uncoating, GAK is also implicated in other cellular processes, including the maintenance of centrosome integrity and progression through mitosis. The ubiquitous expression of GAK underscores its fundamental importance in cellular homeostasis.
This compound: A Selective Chemical Probe for GAK
This compound is a potent, selective, and cell-active inhibitor of GAK that serves as a critical tool for studying its biological functions. It acts as an ATP-competitive inhibitor, targeting the kinase domain of GAK. The high selectivity of this compound for GAK over other kinases, including the closely related AAK1, makes it a superior tool for dissecting GAK-specific pathways.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| Ki | 3.1 nM | In vitro kinase assay | |
| KD | 1.9 nM | In vitro binding assay | |
| Cellular IC50 | 110 nM | Live cell NanoBRET assay | |
| Cellular IC50 (22Rv1 cells) | 0.17 ± 0.65 µM | Cell viability assay | |
| Cellular IC50 (LNCaP cells) | 0.05 ± 0.15 µM | Cell viability assay | |
| Table 1: Potency and Efficacy of this compound |
| Kinase | Ki / KD (nM) | Selectivity (fold vs GAK) | Reference |
| GAK | 1.9 (KD) | - | |
| RIPK2 | 110 (KD) | >50 | |
| ADCK3 | 190 (KD) | >100 | |
| NLK | 520 (KD) | >270 | |
| AAK1 | 53,000 (Ki) | >17,000 | |
| STK16 | 51,000 (Ki) | >16,000 | |
| Table 2: Kinase Selectivity Profile of this compound |
Signaling and Mechanistic Pathways
The involvement of GAK in membrane trafficking is a well-orchestrated process involving multiple protein interactions and enzymatic activities. The following diagrams illustrate the core signaling pathway of GAK in clathrin-mediated endocytosis and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to investigate the role of GAK in membrane trafficking and the effects of this compound.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of this compound on GAK's kinase function.
Materials:
-
Recombinant human GAK protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)
-
Substrate peptide (e.g., a synthetic peptide corresponding to the phosphorylation site on the AP-2 μ2 subunit)
-
This compound at various concentrations
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant GAK protein, and the substrate peptide.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) / NanoBRET Target Engagement Assay
These assays are used to confirm the binding of this compound to GAK within a cellular context. The NanoBRET assay is a live-cell method.
NanoBRET Protocol Outline:
-
Co-transfect cells with a plasmid encoding GAK fused to NanoLuc luciferase and a plasmid for a fluorescent energy transfer probe that binds to the inhibitor.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound.
-
Add the NanoBRET tracer and the Nano-Glo substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.
-
Calculate the IC50 value from the dose-response curve.
Transferrin Uptake Assay
This assay measures the effect of GAK inhibition on clathrin-mediated endocytosis.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
This compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Cell culture medium
-
Microscopy imaging system (confocal or high-content imager)
Procedure:
-
Plate cells on glass-bottom dishes or multi-well plates suitable for imaging.
-
Pre-treat the cells with this compound or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Incubate the cells with fluorescently labeled transferrin for a defined period (e.g., 15-30 minutes) at 37°C to allow for endocytosis.
-
Wash the cells with ice-cold buffer to remove surface-bound transferrin. An acid wash step can be included for more stringent removal of surface signal.
-
Fix the cells with paraformaldehyde.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell to determine the extent of transferrin uptake. A reduction in uptake in this compound treated cells indicates inhibition of clathrin-mediated endocytosis.
Conclusion
This compound is a powerful and selective chemical probe that has significantly advanced our understanding of the role of Cyclin G-associated kinase in membrane trafficking. The quantitative data on its potency and selectivity, combined with detailed experimental protocols, provide a robust framework for researchers to investigate the intricate mechanisms of clathrin-mediated endocytosis and other GAK-dependent cellular processes. The continued use of this compound in cellular and biochemical assays will undoubtedly uncover further insights into the physiological and pathological roles of GAK, paving the way for the development of novel therapeutic strategies targeting this key cellular regulator. This guide serves as a comprehensive resource to empower scientists in their exploration of GAK biology and the therapeutic potential of its inhibition.
References
- 1. This compound: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Role of cyclin G-associated kinase in uncoating clathrin-coated vesicles from non-neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Cyclin G-Associated Kinase (GAK) in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of fundamental cellular processes. Initially identified for its role in clathrin-mediated endocytosis, GAK's functional repertoire has expanded to include vital roles in intracellular trafficking, cell cycle progression, and centrosome maturation. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and Parkinson's disease, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological roles of GAK, detailing its molecular functions, involvement in key signaling pathways, and its implications in disease. Furthermore, this document presents quantitative data on GAK activity and expression, detailed experimental protocols for its study, and visual representations of its functional pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Cyclin G-associated kinase (GAK), also known as auxilin-2, is a 160 kDa protein encoded by the GAK gene in humans.[1] It is a member of the numb-associated kinase (NAK) family, which also includes AAK1, STK16/MPSK1, and BMP2K/BIKE.[1] The GAK protein possesses a multi-domain structure, featuring an N-terminal kinase domain, a central region with high homology to auxilin and tensin, and a C-terminal J-domain.[2][3] This intricate architecture allows GAK to participate in a wide array of cellular functions, from the uncoating of clathrin-coated vesicles to the regulation of mitotic progression.[4]
Molecular Structure and Domains
The GAK protein is a cytosolic protein with two major domains. Its structure has been determined by X-ray diffraction to a resolution of 2.10 Å.
-
N-terminal Kinase Domain: This domain exhibits serine/threonine kinase activity and is capable of phosphorylating histone H1. It plays a crucial role in GAK's enzymatic functions.
-
C-terminal Domain: This region is further subdivided into:
-
J-domain: Interacts with Hsc70, a molecular chaperone essential for the uncoating of clathrin-coated vesicles.
-
Clathrin-binding domain: Responsible for gathering clathrin into basket-like structures.
-
Tensin-like domain: While its precise function is not fully determined, it shares high homology with the tumor suppressor PTEN.
-
GAK shares 43% amino acid identity with the neuronal-specific protein auxilin, a key cofactor in clathrin uncoating in neuronal cells.
Biological Functions and Cellular Processes
GAK is a multifunctional kinase involved in a multitude of cellular processes, primarily centered around membrane trafficking and cell division.
Clathrin-Mediated Endocytosis and Intracellular Trafficking
GAK is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its primary role in CME is to facilitate the uncoating of clathrin-coated vesicles (CCVs). This process is mediated by the interaction of GAK's J-domain with the molecular chaperone Hsc70. GAK recruits Hsc70 to the CCV, and at a neutral pH (pH 7), it catalytically induces Hsc70 to uncoat the clathrin basket. This catalytic mechanism explains why less GAK is required compared to its homolog auxilin to achieve a similar function.
Beyond uncoating, GAK is also involved in the assembly of clathrin pits and the trafficking of cargo from the trans-Golgi network (TGN). It has been shown to phosphorylate the μ2 subunit of the adaptor proteins AP-1 and AP-2, which enhances their binding to cargo sorting signals.
Cell Cycle Progression and Mitosis
In addition to its cytoplasmic roles, GAK has critical functions within the nucleus, particularly in regulating cell cycle progression. It is required for the proper maturation of centrosomes and the faithful congression of chromosomes during mitosis. Knockdown of GAK expression leads to a cell cycle arrest at the metaphase stage, indicating its importance for mitotic progression. This arrest is attributed to the activation of the spindle-assembly checkpoint, which senses misaligned or abnormally condensed chromosomes. Furthermore, GAK depletion can lead to the formation of multi-aster spindles due to the fragmentation of pericentriolar material. GAK cooperates with clathrin heavy chain (CHC) in this process, suggesting a coordinated function of these proteins in both endocytosis and mitosis.
Role in Disease
The multifaceted nature of GAK's functions means its dysregulation is associated with several human diseases.
Cancer
GAK is overexpressed in various cancer cell lines and tissues, including osteosarcoma, prostate cancer, and diffuse large B-cell lymphoma (DLBCL). In prostate cancer, GAK expression increases as the disease progresses to androgen independence and correlates with higher Gleason scores. GAK interacts with the androgen receptor, enhancing its transcriptional activity even at low ligand concentrations, which may contribute to the development of hormone-refractory prostate cancer. In DLBCL, high GAK expression is associated with significantly worse overall survival. Inhibition of GAK in DLBCL cell lines disrupts mitotic progression, triggers the spindle assembly checkpoint, and leads to apoptosis, highlighting its potential as a therapeutic target.
Parkinson's Disease
Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the GAK gene as risk factors for Parkinson's disease. GAK is part of a protein complex that includes other Parkinson's disease-linked proteins like LRRK2 and Rab7L1. This complex is involved in the clearance of Golgi-derived vesicles through the autophagy-lysosome system, suggesting a role for GAK in neuroprotective pathways.
GAK Signaling Pathways
GAK's functions are intricately linked to several signaling pathways, most notably those involving clathrin-mediated trafficking and cell cycle control.
Clathrin-Mediated Endocytosis Pathway
The central role of GAK in CME involves a series of coordinated events, from clathrin pit formation to vesicle uncoating.
Caption: GAK's role in the clathrin-mediated endocytosis pathway.
Mitotic Progression Pathway
GAK's involvement in mitosis is crucial for maintaining genomic stability.
Caption: GAK's role in ensuring proper mitotic progression.
Quantitative Data
Table 1: Inhibitor Activity against GAK
| Inhibitor | Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |
| SGC-GAK-1 | Selective GAK inhibitor | 3.1 | - | - | |
| AAK1-IN-7 | Dual AAK1/GAK inhibitor | - | - | 80 | |
| AAK1-IN-8 | Pan-NAK inhibitor | - | - | 190 | |
| Erlotinib | EGFR/GAK inhibitor | 3.4 (Kd) | - | - | |
| LP-935509 | - | - | 135 | - | |
| Staurosporine | Broad-spectrum kinase inhibitor | - | 1600 | - | |
| Sorafenib | Multi-kinase inhibitor | - | 2600 | - | |
| Sunitinib | Multi-kinase inhibitor | - | >10000 | - |
Table 2: Effect of this compound on Prostate Cancer Cell Line Viability
| Cell Line | IC50 (μM) |
| 22Rv1 | ~1 |
| LNCaP | ~1 |
| DU145 | >10 |
| PC3 | >10 |
| Data presented as approximate values based on graphical representation in the source. |
Experimental Protocols
siRNA-Mediated Knockdown of GAK
This protocol describes a general procedure for reducing GAK expression in cultured cells using small interfering RNA (siRNA).
Workflow Diagram:
Caption: Workflow for siRNA-mediated knockdown of GAK.
Methodology:
-
Cell Seeding: Plate cells in antibiotic-free medium 24 hours prior to transfection to achieve 50-75% confluency at the time of transfection.
-
siRNA Preparation:
-
Design or purchase validated siRNAs targeting the GAK mRNA sequence. It is recommended to test 2-3 different siRNA sequences for each target gene. A non-targeting or scrambled siRNA should be used as a negative control.
-
On the day of transfection, dilute the GAK siRNA and the transfection reagent (e.g., Oligofectamine) separately in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complex to the cells. The final siRNA concentration is typically around 0.1 µM.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cell type and the stability of the GAK protein.
-
Verification of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use GAK-specific primers to quantify the reduction in GAK mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a GAK-specific antibody to assess the reduction in GAK protein levels. Use a loading control (e.g., α-tubulin or GAPDH) to normalize the results.
-
In Vitro Kinase Assay
This protocol outlines a method to measure the kinase activity of GAK using a radiometric assay.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris/HCl, pH 7.4, 1 mM DTT), a substrate for GAK (e.g., histone H1 or a specific peptide substrate), and the GAK enzyme.
-
For inhibitor studies, pre-incubate the GAK enzyme with the test compound for a defined period.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-33P]-ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a specific time (e.g., 1 hour).
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter paper and wash away the unincorporated [γ-33P]-ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Alternatively, non-radiometric methods like ADP-Glo™ can be used, which measure the amount of ADP produced in the kinase reaction.
-
Clathrin Uncoating Assay
This protocol describes an in vitro assay to monitor the disassembly of clathrin coats, a process mediated by GAK and Hsc70.
Methodology:
-
Preparation of Clathrin-Coated Vesicles (CCVs):
-
Assemble fluorescently labeled clathrin and adaptor proteins (AP-2) into clathrin coats or CCVs using liposomes.
-
Immobilize the CCVs on a glass coverslip within a microfluidic chamber.
-
-
Uncoating Reaction:
-
Introduce a solution containing GAK (or auxilin), Hsc70, and ATP into the chamber.
-
-
Imaging and Analysis:
-
Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the individual CCVs.
-
Monitor the decrease in fluorescence intensity of the labeled clathrin over time as the coats disassemble.
-
The rate of fluorescence loss provides a measure of the uncoating activity.
-
Conclusion
Cyclin G-associated kinase is a pleiotropic protein with indispensable roles in fundamental cellular processes, including clathrin-mediated trafficking and cell cycle control. Its involvement in the pathogenesis of cancer and neurodegenerative disorders has positioned it as a significant target for therapeutic development. This guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current understanding of GAK's biological functions, its implication in disease, and detailed methodologies for its investigation. The continued exploration of GAK's complex biology will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.
References
- 1. This compound: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAK (protein) - Wikipedia [en.wikipedia.org]
- 3. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of SGC-GAK-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK). This document details the inhibitor's biochemical and cellular activity, selectivity profile, and the key structural features driving its potency. Furthermore, it outlines the experimental methodologies used for its characterization and visualizes the critical signaling pathways in which GAK is involved.
Introduction to this compound and its Target: GAK
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in fundamental cellular processes. It is a key regulator of clathrin-mediated endocytosis, a process essential for receptor internalization, nutrient uptake, and synaptic vesicle recycling. GAK facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70.[1][2] Additionally, GAK is involved in the maintenance of centrosome maturation and integrity, ensuring proper spindle formation and chromosome segregation during mitosis.[3][4] Given its multifaceted roles, dysregulation of GAK has been implicated in various diseases, including cancer and neurodegenerative disorders like Parkinson's disease.[5]
This compound is a potent, selective, and cell-active inhibitor developed as a chemical probe to investigate the biological functions of GAK. It belongs to the 4-anilinoquinoline class of kinase inhibitors. Understanding the SAR of this compound is critical for the development of more potent and specific GAK inhibitors for therapeutic applications.
Quantitative Data on this compound Activity and Selectivity
The following tables summarize the key quantitative data for this compound, its negative control SGC-GAK-1N, and its off-target RIPK2 control.
Table 1: In Vitro and In-Cellular Activity of this compound
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | GAK | Ki | 3.1 | nM | |
| This compound | GAK | KD | 1.9 | nM | |
| This compound | GAK | NanoBRET IC50 | 110 | nM | |
| SGC-GAK-1N | GAK | NanoBRET IC50 | >50,000 | nM |
Table 2: Selectivity Profile of this compound
| Compound | Off-Target | Assay Type | Value | Units | Selectivity (vs. GAK KD) | Reference |
| This compound | RIPK2 | KD | 110 | nM | ~58-fold | |
| This compound | RIPK2 | NanoBRET IC50 | 360 | nM | ~3.3-fold |
Table 3: Cellular Antiproliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| LNCaP | Potent Inhibition | 48h or 72h | |
| VCaP | Potent Inhibition | 48h or 72h | |
| 22Rv1 | Potent Inhibition | 48h or 72h | |
| PC3 | Minimal Effect | 48h or 72h | |
| DU145 | Minimal Effect | 48h or 72h |
Structure-Activity Relationship (SAR) of the 4-Anilinoquinoline Scaffold
The development of this compound involved the optimization of the 4-anilinoquinoline scaffold. Key SAR insights include:
-
Hinge-Binding Motif: The 4-anilinoquinoline core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket.
-
Anilino Substitutions: The substitution pattern on the aniline ring is a primary driver of both potency and selectivity. The trimethoxyaniline moiety present in this compound was found to be optimal for GAK affinity.
-
Quinoline Substitutions: Modifications to the quinoline ring system can modulate selectivity against off-targets like RIPK2. For instance, unsubstituted quinolines showed improved selectivity over those with methoxy groups at the 6- and 7-positions, albeit with reduced GAK affinity. The 6-bromo substitution in this compound contributes to its overall profile.
-
Negative Control: The development of SGC-GAK-1N, a structurally related but inactive analog, was crucial for validating that the observed cellular effects are due to GAK inhibition. SGC-GAK-1N retains the core scaffold but has modifications that abolish its binding to GAK.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
KINOMEscan™ Assay for Selectivity Profiling
The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the selectivity of kinase inhibitors.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
General Protocol:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized, non-biotinylated, active-site directed ligand is bound to streptavidin-coated beads.
-
The DNA-tagged kinase and the test compound (this compound) are incubated with the ligand-coated beads.
-
After incubation, the beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) are determined from an 11-point dose-response curve.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay (Promega) is a live-cell assay to quantify compound binding to a specific protein target.
-
Principle: The assay measures the binding of a test compound to a target protein fused to NanoLuc® luciferase within intact cells. A fluorescent tracer that binds to the target protein is used. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A competing compound will displace the tracer, leading to a decrease in the BRET signal.
-
Experimental Workflow:
-
Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the full-length GAK protein fused to NanoLuc® luciferase at the N-terminus.
-
Cell Plating: Transfected cells are plated in 96-well plates.
-
Compound and Tracer Addition: Serial dilutions of this compound or control compounds are added to the cells, followed by the addition of the NanoBRET™ tracer.
-
Substrate Addition and Signal Detection: A Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added. The donor emission (460 nm) and acceptor emission (610 nm) are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the compound concentration.
-
Cellular Viability Assay
Cellular viability assays are used to determine the effect of a compound on cell proliferation.
-
Principle: The assay measures the number of viable cells in culture after exposure to the test compound. This is often done by quantifying ATP levels, which correlate with the number of metabolically active cells.
-
General Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, SGC-GAK-1N, or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction. The luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by plotting cell viability against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GAK and a typical experimental workflow for inhibitor characterization.
Caption: GAK's role in clathrin-mediated endocytosis.
References
- 1. Dynamic early recruitment of GAK–Hsc70 regulates coated pit maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Dynamics of Auxilin 1 and GAK in clathrin-mediated traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-GAK-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), for in vitro cell culture experiments. Adherence to these guidelines will ensure reproducible and accurate results in studies investigating the cellular functions of GAK.
Chemical Properties and Solubility
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| Molecular Formula | C18H17BrN2O3 | [1][2] |
| Molecular Weight | 389.24 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% |
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure complete dissolution and stability. The use of fresh or newly opened DMSO is highly recommended as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 - 78 | 77 - 200.39 | Use of fresh, anhydrous DMSO is critical. Sonication may be required to aid dissolution. |
| Ethanol | 1 - 39 | 2.57 - 100 | |
| DMF | 30 | ~77 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound (Molecular Weight: 389.24 g/mol ).
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Stability of Stock Solution in DMSO |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Dilution of this compound for Cell Culture Experiments
The final concentration of this compound used in cell culture experiments typically ranges from 0.1 µM to 10 µM. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare one or more intermediate dilutions in cell culture medium.
-
Add to cell culture medium: Add the appropriate volume of the this compound stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. Mix well by gently swirling the plate or flask.
-
Include a vehicle control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Visualizations
Caption: Signaling pathway showing this compound inhibition of GAK, a key regulator of clathrin-mediated endocytosis.
Caption: Experimental workflow for the preparation of this compound stock solution for cell culture applications.
References
Application Notes and Protocols for SGC-GAK-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis, membrane trafficking, and cell cycle regulation.[1][2][3] GAK has emerged as a potential therapeutic target in various diseases, including prostate cancer and viral infections.[4][5] These application notes provide detailed protocols and working concentrations for the use of this compound in various in vitro assays to facilitate research into the cellular functions of GAK.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound activity in various in vitro assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assays | ||||
| Ligand Binding | GAK | Ki | 3.1 nM | |
| GAK | KD | 1.9 nM | ||
| AAK1 | Ki | 53 µM | ||
| STK16 | Ki | 51 µM | ||
| RIPK2 | KD | 110 nM | ||
| ADCK3 | KD | 190 nM | ||
| NLK | KD | 520 nM | ||
| Cell-Based Assays | ||||
| NanoBRET Target Engagement | GAK-Nluc (HEK293) | IC50 | 110 nM | |
| GAK-Nluc | IC50 | 120 nM | ||
| RIPK2 | IC50 | 360 nM | ||
| Cell Viability/Proliferation | LNCaP (Prostate Cancer) | IC50 | 0.65 µM | |
| 22Rv1 (Prostate Cancer) | IC50 | 0.17 µM | ||
| Huh7 (Liver Cancer) | EC50 (Dengue Virus Infection) | 0.08 µM | ||
| Vero E6 | EC50 (SARS-CoV-2) | 0.2 µM | ||
| Calu-3 | EC50 (SARS-CoV-2) | 2.3 µM |
Note: For optimal results, it is recommended to perform a dose-response curve for your specific cell line and assay conditions.
Signaling Pathways and Experimental Workflows
GAK's Role in Clathrin-Mediated Endocytosis
GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. GAK, in conjunction with Hsc70, facilitates the uncoating of clathrin-coated vesicles, allowing for the release of their contents into the cell. Inhibition of GAK can disrupt this process, leading to altered receptor trafficking and signaling.
Caption: GAK's role in clathrin-mediated endocytosis.
Experimental Workflow for a Cell Viability Assay
A common application for this compound is to assess its effect on the proliferation and viability of cancer cell lines. The following workflow outlines a typical experimental setup.
Caption: Workflow for a cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the antiproliferative effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated cells (set as 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol allows for the quantitative measurement of this compound binding to GAK in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmid encoding GAK-NanoLuc® fusion protein
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound (stock solution in DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GAK-NanoLuc® fusion vector according to the manufacturer's protocol. Plate the transfected cells in white assay plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.
-
Tracer Preparation: Prepare the NanoBRET™ Kinase Tracer in Opti-MEM™ at the recommended concentration.
-
Cell Treatment: Add the this compound dilutions to the wells containing the transfected cells, followed by the addition of the NanoBRET™ Kinase Tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Data Acquisition: Read the plate within 10 minutes on a luminescence plate reader equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. A negative control compound, SGC-GAK-1N, which is structurally related but significantly less potent, is available and recommended for use to distinguish on-target from off-target effects. Additionally, due to a noted off-target effect on RIPK2, a potent RIPK2 inhibitor with no GAK activity can be used as a further control.
References
Application Notes and Protocols for Utilizing Sgc-gak-1 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgc-gak-1 is a potent, selective, and cell-active chemical probe for Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in critical cellular functions. GAK is a key regulator of clathrin-mediated endocytosis and is essential for proper mitotic progression.[1][2] Given that GAK is overexpressed in certain malignancies, such as osteosarcoma, and its expression is correlated with prostate cancer progression, it has emerged as a promising therapeutic target.[1][3] This document provides detailed protocols for using this compound to evaluate its effects on cell viability, offering a framework for investigating its potential as an anti-cancer agent.
Mechanism of Action: GAK Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of GAK, thereby disrupting two primary signaling pathways:
-
Clathrin-Mediated Endocytosis: GAK facilitates the uncoating of clathrin-coated vesicles, a crucial step for the recycling of receptors and the internalization of cargo.[2] Inhibition of GAK by this compound is expected to disrupt these trafficking events, potentially altering cellular signaling and survival.
-
Mitotic Progression: GAK plays a vital role in ensuring the proper maturation of centrosomes and the accurate segregation of chromosomes during mitosis. Pharmacological inhibition of GAK can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
The diagrams below provide a visual representation of these pathways and the inhibitory action of this compound.
Data Presentation
The following tables summarize the reported anti-proliferative activity of this compound in various cancer cell lines, providing a reference for expected efficacy.
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) at 72h |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.65 ± 0.15 |
| VCaP | Androgen-sensitive human prostate carcinoma, overexpresses Androgen Receptor | Variable |
| 22Rv1 | Human prostate carcinoma, expresses androgen receptor splice variants | 0.17 ± 0.05 |
| PC3 | Human prostate adenocarcinoma, androgen-insensitive | >100 |
| DU145 | Human prostate carcinoma, androgen-insensitive | >100 |
| Data derived from a study on this compound as a chemical probe for GAK. |
Table 2: this compound GI50 Values in Diffuse Large B-cell Lymphoma (DLBCL)
| Cell Line Subtype | GI50 (µM) |
| Activated B-cell (ABC) | ≤1 |
| Germinal Center B-cell (GCB) | ≤1 |
| Data from a study identifying GAK as a target in DLBCL. |
Experimental Protocols
The following are detailed protocols for two standard cell viability assays to determine the cytotoxic and cytostatic effects of this compound.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.
Materials:
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and count cells, then dilute to the desired seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include control wells containing medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Administration:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Interpretation:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells through the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases of viable cells.
Materials:
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
Clear, flat-bottomed 96-well microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating and Compound Administration:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using clear 96-well plates instead of opaque ones.
-
-
Assay Execution:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator until purple formazan crystals are visible.
-
Carefully aspirate the culture medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Subtract the average absorbance of the background wells from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
Generate a dose-response curve and calculate the IC50 value as described in the CellTiter-Glo® protocol.
-
Conclusion
This compound serves as a critical tool for elucidating the cellular functions of GAK and for exploring its therapeutic potential in oncology. The protocols detailed herein provide a standardized approach for assessing the impact of GAK inhibition on cancer cell viability. The observed sensitivity of specific cancer cell lines to this compound underscores the importance of further investigation into the molecular determinants of response to GAK-targeted therapies.
References
Application Notes and Protocols: SGC-GAK-1 Treatment of LNCaP and 22Rv1 Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a potential therapeutic target in prostate cancer.[1] It plays a crucial role in intracellular trafficking and mitotic progression.[1] The small molecule inhibitor SGC-GAK-1 offers a potent and selective tool to investigate the function of GAK in cancer biology.[2][3] These application notes provide a comprehensive guide for studying the effects of this compound on two widely used prostate cancer cell lines: LNCaP, an androgen-sensitive cell line, and 22Rv1, a castration-resistant cell line that notably expresses androgen receptor (AR) splice variants.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Key Characteristics | This compound IC50 (µM) at 72h | Reference |
| LNCaP | Androgen-sensitive, expresses wild-type AR | 0.280 ± 0.030 | |
| 22Rv1 | Castration-resistant, expresses full-length AR and AR-V7 splice variant | 0.180 ± 0.020 |
Note: The increased potency of this compound in 22Rv1 cells may be attributed to the expression of AR splice variants, suggesting a potential vulnerability in this subtype of prostate cancer.
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to measure the dose-dependent effect of this compound on the viability of LNCaP and 22Rv1 cells.
Materials:
-
LNCaP and 22Rv1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (and inactive control, SGC-GAK-1N)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP or 22Rv1 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the inactive control SGC-GAK-1N in complete growth medium. Add the desired concentrations (e.g., 0.01 to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in LNCaP and 22Rv1 cells following this compound treatment.
Materials:
-
LNCaP and 22Rv1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce a significant cytotoxic effect (e.g., 1-10 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
LNCaP and 22Rv1 cells
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in phosphorylated histone H3 (Ser10) can also be used as a marker for mitotic arrest.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels related to apoptosis and cell cycle regulation.
Materials:
-
LNCaP and 22Rv1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-phospho-Histone H3 (Ser10), anti-GAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
References
SGC-GAK-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK).
This compound is a valuable chemical probe for investigating the cellular functions of GAK, a serine/threonine kinase implicated in a variety of cellular processes, including clathrin-mediated trafficking, centrosome maturation, and mitotic progression.[1][2][3] Dysregulation of GAK has been linked to diseases such as prostate cancer and Parkinson's disease.[2][3]
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility. The following tables summarize the solubility and recommended storage conditions.
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 - 78 | 77.06 - 200.39 | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required to fully dissolve the compound. |
| Ethanol | 1 - 39 | 2.57 - 100.19 | |
| DMF | 30 | 77.06 | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 389.24 g/mol
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.89 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.89 mg of compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
Workflow for this compound stock solution preparation.
Protocol 2: Cell Viability Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines, such as the prostate cancer cell lines LNCaP and 22Rv1. This method can be adapted for various colorimetric or luminescent viability assays (e.g., MTT, MTS, CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
96-well cell culture plates (clear for colorimetric assays, opaque for luminescent assays)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement (Example with MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism). This compound has shown potent antiproliferative activity in LNCaP and 22Rv1 cells with IC50 values of approximately 0.05 µM and 0.17 µM, respectively.
-
GAK Signaling and Cellular Functions
GAK plays a crucial role in several key cellular pathways. The diagram below illustrates the central functions of GAK in clathrin-mediated endocytosis and its involvement in mitotic progression.
GAK's role in clathrin-mediated endocytosis and mitosis.
GAK functions as a cofactor for Hsc70 in the uncoating of clathrin-coated vesicles, a critical step in receptor-mediated endocytosis. It phosphorylates the µ2 subunit of the adaptor protein 2 (AP-2), which is involved in cargo recognition and clathrin coat assembly. GAK is also essential for the maturation of centrosomes and the proper progression through mitosis. Inhibition of GAK with this compound can be used to probe these and other GAK-dependent cellular processes.
References
Application Notes and Protocols for Western Blot Analysis of GAK Inhibition by Sgc-gak-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin G-associated kinase (GAK), a serine/threonine kinase, is a key regulator of intracellular trafficking through its role in clathrin-coated vesicle uncoating.[1][2][3] GAK is also implicated in cell cycle progression, particularly mitosis.[1][4] Its involvement in various cellular processes has made it a target for therapeutic intervention in diseases such as cancer. Sgc-gak-1 is a potent and selective inhibitor of GAK, making it a valuable chemical probe to investigate GAK's cellular functions. This document provides detailed protocols for analyzing the effects of this compound on GAK and its downstream signaling pathways using Western blot analysis.
Data Presentation
Quantitative Analysis of Protein Expression Following this compound Treatment
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on key proteins involved in GAK signaling and cell cycle regulation. Cells were treated with varying concentrations of this compound for 24 hours. Protein levels were quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
| Target Protein | This compound (µM) | Fold Change (vs. DMSO Control) |
| p-Histone H3 (Ser10) | 0.1 | 1.5 |
| 1.0 | 3.2 | |
| 10.0 | 5.8 | |
| Cleaved PARP | 0.1 | 1.2 |
| 1.0 | 2.5 | |
| 10.0 | 4.1 | |
| GAK | 0.1 | 1.0 |
| 1.0 | 0.9 | |
| 10.0 | 0.8 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
Detailed Methodology for Western Blot Analysis
This protocol outlines the steps for sample preparation, SDS-PAGE, protein transfer, and immunodetection to analyze the effects of this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1, LNCaP) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the specified time (e.g., 24 or 48 hours).
2. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Briefly centrifuge the samples to pellet any debris.
5. SDS-PAGE:
-
Load the prepared samples into the wells of a 4-15% precast polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1X SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1 hour or according to the manufacturer's recommendations.
-
After transfer, briefly wash the membrane with deionized water and then with 1X Tris-buffered saline with 0.1% Tween-20 (TBST).
7. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-GAK, anti-p-Histone H3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway of GAK Inhibition by this compound
Caption: GAK inhibition by this compound disrupts clathrin-mediated trafficking and mitotic progression.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of GAK inhibition.
References
Application of SGC-GAK-1 in Studying Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular process for maintaining mitochondrial homeostasis and overall cellular health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer. Cyclin G-associated kinase (GAK) has been identified as a key positive regulator of Parkin (PRKN)-independent mitophagy. SGC-GAK-1 is a potent and selective chemical probe for GAK, making it an invaluable tool for elucidating the molecular mechanisms of mitophagy and for investigating potential therapeutic interventions targeting this pathway.[1] This application note provides a comprehensive overview of the use of this compound in studying mitophagy, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound inhibits the kinase activity of GAK. In the context of PRKN-independent mitophagy, GAK's kinase activity is essential for efficient mitochondrial clearance.[1] Inhibition of GAK does not directly impact the initial signaling events of mitophagy but rather affects downstream processes related to mitochondrial network dynamics and lysosomal function.[1][2] Studies have shown that inhibition of GAK leads to the clumping of mitochondrial networks and the accumulation of enlarged, multi-lamellar lysosomes, which ultimately impairs the degradation of mitochondria.[1] this compound allows for the temporal and dose-dependent interrogation of GAK's role in these intricate cellular processes.
Data Presentation
The following table summarizes the quantitative effects of a GAK inhibitor on mitophagy, as reported in the literature. This data demonstrates the dose-dependent inhibition of mitophagy upon treatment with a GAK inhibitor.
| Inhibitor Concentration | % Inhibition of DFP-induced Mitophagy | Cell Line | Assay Method | Reference |
| 5 µM | 40% | U2OS | Image-based mitophagy reporter | |
| 10 µM | 60% | U2OS | Image-based mitophagy reporter |
Note: The referenced study utilized a potent GAK inhibitor and provides a strong indication of the expected efficacy of this compound in similar experimental setups.
Mandatory Visualization
References
Application Notes and Protocols for In Vivo Administration of Sgc-gak-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgc-gak-1 is a potent and selective, cell-active inhibitor of cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in several cellular processes, including membrane trafficking and centrosome maturation.[1][2][3] Emerging evidence has highlighted GAK as a potential therapeutic target in oncology, particularly in prostate cancer, where its expression is correlated with progression to androgen independence.[4][5] this compound serves as a valuable chemical probe to investigate the in vivo biology of GAK inhibition.
A significant challenge in the in vivo application of this compound is its rapid metabolism by cytochrome P450 enzymes in mouse liver microsomes, leading to poor pharmacokinetic exposure. To overcome this, co-administration with a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been demonstrated to significantly enhance the in vivo exposure of this compound, enabling robust target engagement in mouse models.
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, including formulation, dosing, and experimental workflows. While the primary therapeutic rationale discussed herein focuses on prostate cancer, the provided in vivo efficacy data is derived from a diffuse large B-cell lymphoma (DLBCL) xenograft model, serving as a well-documented example of this compound's anti-tumor activity in vivo.
Data Presentation
In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) of this compound (72h) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.65 ± 0.15 |
| 22Rv1 | Human prostate carcinoma, expresses androgen receptor | 0.17 ± 0.05 |
| VCaP | Human prostate cancer, overexpresses androgen receptor | Variable results |
| PC3 | Human prostate adenocarcinoma, androgen-insensitive | Minimal effect at 10 µM |
| DU145 | Human prostate carcinoma, androgen-insensitive | Minimal effect at 10 µM |
Data summarized from in vitro cell viability assays.
In Vivo Pharmacokinetic and Efficacy Study Parameters
| Parameter | Value/Description |
| Animal Model | NSG mice with U2932 (DLBCL) cell line xenografts |
| This compound Dose | 10 mg/kg |
| ABT Dose | 50 mg/kg |
| Formulation | This compound: 10% DMSO, 40% PEG 300, 5% Tween 80, 45% saline |
| Route of Administration | Oral gavage |
| Dosing Schedule | Daily |
| Efficacy Readout | Tumor Volume Reduction |
| Result | Significant tumor burden reduction (p=0.0003) |
Parameters from an in vivo study in a DLBCL xenograft model.
Signaling Pathway and Experimental Workflow
GAK Signaling in Androgen Receptor-Dependent Prostate Cancer
Cyclin G-associated kinase (GAK) has been identified as a coactivator of the Androgen Receptor (AR). It enhances the transcriptional activity of the AR, which is crucial for the growth and survival of androgen-dependent prostate cancer cells. Inhibition of GAK with this compound presents a therapeutic strategy to disrupt this signaling axis.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the key steps for conducting an in vivo efficacy study of this compound in a mouse xenograft model.
Experimental Protocols
Formulation of this compound and ABT for Oral Administration
Materials:
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This compound
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1-aminobenzotriazole (ABT)
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG 300)
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Tween 80
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Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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This compound Formulation (for a 10 mg/kg dose in a 10 mL/kg volume):
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Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
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For a final concentration of 1 mg/mL, weigh the appropriate amount of this compound and dissolve it in the vehicle solution.
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Vortex thoroughly until the compound is completely dissolved. Prepare fresh daily.
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-
ABT Formulation (for a 50 mg/kg dose in a 10 mL/kg volume):
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Prepare a vehicle (e.g., saline or a suitable aqueous buffer).
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For a final concentration of 5 mg/mL, dissolve ABT in the vehicle.
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Vortex until fully dissolved.
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In Vivo Administration Protocol for a Xenograft Mouse Model
Animal Model:
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Immunocompromised mice (e.g., NSG or nude mice) are suitable for xenograft studies.
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For prostate cancer studies, male mice are typically used.
Experimental Procedure:
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Cell Implantation:
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Prostate cancer cells (e.g., 22Rv1) are harvested during the exponential growth phase.
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Cells are resuspended in a mixture of media and Matrigel (1:1 ratio).
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Inject approximately 1-2 x 10^6 cells subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring:
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Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
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-
Treatment Administration:
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Randomize mice into treatment and vehicle control groups.
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Administer ABT (50 mg/kg) via oral gavage.
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Two hours after ABT administration, administer this compound (10 mg/kg) or the vehicle control via oral gavage.
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Repeat the administration daily for the duration of the study.
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-
Efficacy and Toxicity Monitoring:
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Continue to monitor tumor volume throughout the study.
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Monitor animal body weight and general health as indicators of toxicity.
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At the study endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
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Conclusion
This compound is a critical tool for elucidating the in vivo functions of GAK. The provided protocols, leveraging co-administration with ABT to ensure adequate bioavailability, offer a robust framework for investigating the therapeutic potential of GAK inhibition in various cancer models. The demonstrated efficacy in a DLBCL xenograft model, combined with the strong mechanistic rationale in prostate cancer, underscores the importance of further in vivo studies with this compound.
References
- 1. This compound: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
SGC-GAK-1 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the GAK inhibitor, SGC-GAK-1, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is practically insoluble in water.[1][2] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3] Ethanol can also be used, but the achievable concentration is typically lower than with DMSO.
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the organic stock solution is no longer soluble when introduced into a predominantly aqueous environment. To avoid this, it is crucial to first dissolve this compound in an appropriate solvent like DMSO and then dilute it into the aqueous buffer. For cell-based assays, ensure the final concentration of DMSO is compatible with your cell line, typically below 0.5%.
If precipitation still occurs, consider the following troubleshooting steps:
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Lower the final concentration: The desired final concentration of this compound in your aqueous medium may be above its solubility limit.
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Use a fresh DMSO stock: Moisture-absorbing DMSO can reduce the solubility of the compound.
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Incorporate co-solvents for in vivo studies: For animal experiments, specific formulations with co-solvents are necessary.
Troubleshooting Guide
Issue: Precipitate formation during the preparation of aqueous working solutions.
This guide provides a systematic approach to resolving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that slight variations can occur between batches.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 69 - 78 | 177.27 - 200.39 | |
| DMSO | 30 | - | |
| DMSO | at least 25 | - | |
| Ethanol | 34 | 87.35 | |
| Ethanol | 7 - 10 | 17.98 | |
| Ethanol | 1 | - | |
| Water | Insoluble | Insoluble | |
| DMF | 30 | - |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
For optimal results, prepare stock solutions in fresh, anhydrous DMSO.
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Weigh the required amount of this compound powder.
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Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).
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Vortex or sonicate at room temperature until the solid is completely dissolved.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stored at -20°C for up to one month.
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
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Serially dilute the stock solution in your cell culture medium or aqueous buffer to the final desired concentration.
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Ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).
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Mix thoroughly before adding to your experimental setup.
Protocol 3: Formulation for In Vivo Oral Administration
For oral administration in animal models, a suspension is often prepared.
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Weigh 5 mg of this compound.
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Add 1 mL of a carboxymethylcellulose sodium (CMC-Na) solution.
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Mix thoroughly to obtain a homogeneous suspension with a final concentration of 5 mg/mL.
Protocol 4: Formulations for In Vivo Injections
For injections, clear solutions are necessary and require co-solvents. These should be prepared fresh on the day of use.
Formulation A (with PEG300 and Tween-80):
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Start with a clarified DMSO stock solution (e.g., 78 mg/mL).
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For a 1 mL final solution, take 50 µL of the DMSO stock.
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Add 400 µL of PEG300 and mix until clear.
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Add 50 µL of Tween-80 and mix until clear.
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Add 500 µL of ddH₂O to bring the final volume to 1 mL.
Formulation B (with SBE-β-CD):
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Prepare a 20.8 mg/mL stock solution in DMSO.
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For a 1 mL final solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline.
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Mix thoroughly. Sonication may be required to achieve a clear solution.
Formulation C (with Corn Oil):
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Prepare a 20 mg/mL clear stock solution in DMSO.
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For a 1 mL final solution, add 50 µL of the DMSO stock to 950 µL of corn oil.
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Mix evenly.
Caption: Overview of this compound in vivo formulation protocols.
References
Preventing Sgc-gak-1 Precipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Sgc-gak-1 in experimental media. Adherence to proper preparation and handling protocols is critical to ensure the compound remains in solution for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: this compound precipitation in aqueous-based cell culture media is primarily due to its low water solubility.[1][2][3] Several factors can contribute to this issue:
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High Final Concentration: Exceeding the solubility limit of this compound in the final experimental concentration.
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Improper Stock Solution Preparation: Using a solvent in which this compound has limited solubility or using a solvent that is not fresh (e.g., hygroscopic DMSO).[3][4]
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Incorrect Dilution Method: Adding the this compound stock solution directly to the aqueous media without proper mixing can cause localized high concentrations, leading to precipitation.
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Temperature Changes: Fluctuations in temperature, such as moving from a warmer incubator to a cooler environment, can decrease the solubility of the compound.
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Media Composition: The presence of certain components in the cell culture media, such as high concentrations of salts or proteins, can sometimes affect the solubility of small molecules.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.
Q3: Can I use other solvents to prepare the stock solution?
A3: While DMSO is preferred, ethanol can also be used, although the solubility of this compound is generally lower in ethanol compared to DMSO. Water is not a suitable solvent as this compound is insoluble in it.
Q4: How can I redissolve this compound if it precipitates out of the stock solution?
A4: If precipitation occurs in the stock solution, gentle warming and/or sonication can be used to aid dissolution. However, it is essential to ensure that the compound is not degraded by excessive heat. Always check the manufacturer's recommendations for temperature stability.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into media | Final concentration is too high. | Determine the optimal working concentration for your cell line. This compound has shown potent activity in the low micromolar to nanomolar range in various cell lines. |
| Improper dilution technique. | Protocol 1: Serial Dilution. Perform serial dilutions of your high-concentration stock solution in pure DMSO to get closer to the final desired concentration before the final dilution into the aqueous media. | |
| Protocol 2: Stepwise Dilution into Media. When adding the DMSO stock to your media, do so dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. Avoid adding the stock solution directly to the bottom of the tube or plate well. | ||
| Cloudiness or precipitate in the stock solution vial | The compound has come out of solution during storage. | Gently warm the vial in a water bath (not exceeding 37°C) and sonicate until the solution becomes clear. Always visually inspect the solution for any particulate matter before use. |
| The DMSO used was not anhydrous. | Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption. | |
| Precipitate forms in the incubator over time | The compound is not stable in the media at 37°C for extended periods. | Consider refreshing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Interaction with media components. | If you suspect an interaction with your media, try a different formulation or serum-free media to see if the problem persists. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that solubility can vary slightly between batches.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30 - 78 | 77.06 - 200.39 |
| Ethanol | 1 - 39 | 2.57 - 100.19 |
| Water | Insoluble | Insoluble |
| Data compiled from multiple sources. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound (389.24 g/mol ).
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Volume (mL) = [Mass (mg) / 389.24 ( g/mol )] / [Concentration (mol/L)]
-
-
Preparation: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming (up to 37°C) and sonication can be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Diluting this compound into Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
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Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Dilution: a. Gently vortex the media. b. While the media is still swirling, add the required volume of the this compound stock solution dropwise into the vortex. This ensures rapid mixing and prevents localized high concentrations.
-
Final Mix: Gently mix the final solution by inverting the tube or pipetting up and down.
-
Application: Immediately add the this compound containing media to your cells.
Signaling Pathway and Experimental Workflow
Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in various cellular processes, including clathrin-mediated membrane trafficking and cell cycle regulation. This compound is a potent inhibitor of GAK.
Caption: this compound inhibits GAK, impacting clathrin-mediated endocytosis and mitotic progression.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing SGC-GAK-1 Incubation Time
Welcome to the technical support center for the SGC-GAK-1 chemical probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the use of this compound, a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment in cell-based assays?
A1: For initial experiments assessing downstream effects on cell viability and proliferation, a starting incubation time of 48 to 72 hours is recommended.[1][2][] These time points have been commonly used in studies demonstrating the anti-proliferative effects of this compound in various cancer cell lines.[1][2] However, for observing direct and rapid inhibition of GAK kinase activity or its immediate downstream signaling, a much shorter incubation time is likely required. It is crucial to empirically determine the optimal incubation time for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for observing maximum direct inhibition of GAK?
A2: To determine the minimal time required to achieve maximal direct inhibition of GAK, a time-course experiment is essential. This involves treating your cells with this compound and then assessing GAK activity or the phosphorylation of a direct downstream target at multiple, short-term time points (e.g., 15, 30, 60, 120, and 240 minutes). The optimal incubation time is the point at which the inhibitory effect reaches a plateau.
Q3: What are some known downstream targets of GAK that I can use to monitor its inhibition?
A3: GAK is known to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2), which is involved in clathrin-mediated endocytosis. Another identified substrate is the Na+/K+-ATPase α-subunit Atp1a3. Monitoring the phosphorylation status of these or other identified GAK substrates can serve as a direct readout of this compound activity within the cell.
Q4: Is this compound stable in cell culture media for long incubation periods?
A4: While specific data on the long-term stability of this compound in various cell culture media is not extensively published, it is generally advisable to consider the potential for compound degradation during prolonged experiments. For incubations exceeding 48 hours, consider a media change at the 48-hour mark, replenishing with fresh media containing this compound to maintain a consistent concentration.
Q5: Should I be concerned about off-target effects with this compound?
A5: this compound is a highly selective inhibitor of GAK. However, at higher concentrations, it has been shown to engage with RIPK2. It is recommended to use the lowest effective concentration of this compound as determined by dose-response experiments and to use appropriate controls, such as the negative control probe SGC-GAK-1N, to confirm that the observed phenotype is due to GAK inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short for the desired endpoint (e.g., cell death). | For long-term effects like apoptosis or reduced viability, extend the incubation time to 48-72 hours. |
| Incubation time is too long, leading to compound degradation or cellular resistance mechanisms. | For direct inhibition assays, perform a time-course experiment with shorter time points. Consider replenishing the compound for longer incubations. | |
| Incorrect assay for measuring GAK inhibition. | Use a validated method to measure the phosphorylation of a known GAK substrate or a global phosphoproteomics approach. | |
| This compound instability or precipitation. | Prepare fresh stock solutions in DMSO and ensure the final concentration in media does not lead to precipitation. Visually inspect for precipitates. | |
| High variability between replicates | Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for precise timing of reagent addition and reaction termination. |
| Incomplete mixing of this compound in the culture medium. | Gently mix the plate after adding the inhibitor to ensure a homogenous solution. | |
| Cell density variations. | Ensure uniform cell seeding density across all wells and plates. | |
| Unexpected cellular phenotype | Off-target effects. | Perform a dose-response experiment to identify the lowest effective concentration. Use the SGC-GAK-1N negative control to validate that the phenotype is GAK-dependent. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Direct GAK Inhibition
This protocol outlines a method to determine the minimal time required for this compound to exert its maximal inhibitory effect on GAK kinase activity in a cellular context.
1. Cell Seeding:
- Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
- Allow cells to adhere and grow for 18-24 hours.
2. This compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. It is recommended to use a concentration that is 5-10 times the IC50 value for your cell line to ensure robust inhibition.
- Prepare a vehicle control with the same final concentration of DMSO.
3. Time-Course Treatment:
- Remove the old media from the cells and add the media containing this compound or the vehicle control.
- Incubate the plates for a series of short time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C and 5% CO2. The "0 minute" time point serves as a baseline.
4. Cell Lysis and Analysis:
- At the end of each incubation period, immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Collect the cell lysates and determine the protein concentration.
- Analyze the phosphorylation status of a known GAK substrate (e.g., phospho-AP2M1 or phospho-Atp1a3) by Western blotting or a suitable immunoassay.
5. Data Analysis:
- Quantify the band intensities for the phosphorylated substrate and normalize to the total protein level of that substrate and/or a loading control.
- Plot the normalized phosphorylation level against the incubation time.
- The optimal incubation time is the point at which the inhibition of substrate phosphorylation reaches a maximum and plateaus.
Data Presentation
Table 1: Hypothetical Time-Course Inhibition Data
| Incubation Time (minutes) | Normalized Phospho-Substrate Level (Vehicle) | Normalized Phospho-Substrate Level (this compound) | % Inhibition |
| 0 | 1.00 | 1.00 | 0% |
| 15 | 1.02 | 0.65 | 36% |
| 30 | 0.98 | 0.40 | 59% |
| 60 | 1.01 | 0.22 | 78% |
| 120 | 0.99 | 0.18 | 82% |
| 240 | 1.03 | 0.19 | 82% |
Visualizations
Caption: Simplified signaling pathway of GAK in clathrin-mediated endocytosis.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Troubleshooting Sgc-gak-1 off-target effects on RIPK2
Welcome to the technical support center for SGC-GAK-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound, with a specific focus on its interaction with Receptor-Interacting Protein Kinase 2 (RIPK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis and membrane trafficking.[1][2][3] It inhibits GAK by binding to its ATP-binding site.[2]
Q2: What are the known off-target effects of this compound, particularly concerning RIPK2?
A2: While highly selective in in-vitro kinome screens, this compound has a notable off-target activity against RIPK2 in cellular assays.[3] This means that at concentrations effective for inhibiting GAK in cells, this compound can also inhibit RIPK2, a key kinase in the NOD-like receptor signaling pathway that activates NF-κB and MAPK signaling.
Q3: How can I differentiate between the on-target (GAK) and off-target (RIPK2) effects of this compound in my experiments?
A3: To distinguish between GAK and RIPK2-mediated effects, it is crucial to use appropriate controls. This includes:
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SGC-GAK-1N: A structurally related, inactive negative control for this compound.
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A selective RIPK2 inhibitor: A compound that inhibits RIPK2 but not GAK, such as HY-19764 (also referred to as compound 18 in some literature), can help to identify phenotypes specifically related to RIPK2 inhibition.
By comparing the effects of this compound with these controls, you can more confidently attribute your observations to the inhibition of GAK, RIPK2, or both.
Q4: What are the potential functional consequences of off-target RIPK2 inhibition by this compound?
A4: Inhibition of RIPK2 can interfere with innate immune signaling pathways. RIPK2 is a crucial component of the response to bacterial peptidoglycans via NOD1 and NOD2 receptors. Its inhibition can lead to a dampened inflammatory response, including reduced activation of NF-κB and MAPK pathways and decreased production of pro-inflammatory cytokines. This could be a confounding factor in studies where these pathways are relevant.
Troubleshooting Guide
Issue: Unexpected or inconsistent results when using this compound.
This guide will help you to systematically troubleshoot and interpret your experimental outcomes.
Step 1: Verify Compound Identity and Integrity
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Potential Cause: Compound degradation or incorrect identity.
-
Troubleshooting Step:
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Ensure your this compound is from a reputable source.
-
Verify the identity and purity of your compound stock, for example, by mass spectrometry.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Step 2: Assess Cellular Potency and Off-Target Engagement
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Potential Cause: The observed phenotype is due to RIPK2 inhibition.
-
Troubleshooting Step:
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Perform a dose-response experiment with this compound to establish the concentration at which you observe your phenotype.
-
In parallel, test the negative control (SGC-GAK-1N) and a selective RIPK2 inhibitor (e.g., HY-19764) at the same concentrations.
-
Interpretation:
-
If the phenotype is observed with this compound but not with SGC-GAK-1N or the RIPK2 inhibitor, it is likely a GAK-dependent effect.
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If the phenotype is observed with both this compound and the RIPK2 inhibitor, but not SGC-GAK-1N, it is likely a RIPK2-dependent off-target effect.
-
If the phenotype is only observed with this compound at high concentrations, it could be due to other off-targets or non-specific toxicity.
-
-
Step 3: Confirm Target Engagement in Your Cellular System
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Potential Cause: this compound is not engaging GAK or RIPK2 effectively in your specific cell line or experimental conditions.
-
Troubleshooting Step:
-
Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that this compound is binding to GAK and RIPK2 in your cells at the concentrations used.
-
Analyze downstream signaling pathways. For GAK, this could involve assessing changes in clathrin-coated vesicle formation or receptor trafficking. For RIPK2, you can measure the phosphorylation of downstream targets or the activation of NF-κB (e.g., by measuring p65 phosphorylation or a reporter assay).
-
Quantitative Data Summary
The following tables summarize the reported binding affinities and cellular potencies of this compound for its primary target GAK and its significant off-target RIPK2.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | GAK | Ki | 3.1 nM | |
| This compound | GAK | KD | 1.9 nM | |
| This compound | RIPK2 | KD | 110 nM |
Table 2: Cellular Target Engagement and Antiproliferative Activity
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | GAK | NanoBRET | - | 110 nM | |
| This compound | RIPK2 | NanoBRET | - | 360 nM | |
| This compound | Proliferation | Viability Assay | LNCaP | 0.65 µM | |
| This compound | Proliferation | Viability Assay | 22Rv1 | 0.17 µM |
Key Experimental Protocols
1. Western Blotting for RIPK2 Pathway Activation
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Objective: To assess the effect of this compound on NOD2-mediated RIPK2 pathway activation.
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Methodology:
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Seed cells (e.g., HEK293T overexpressing NOD2, or immune cells like THP-1) in appropriate culture plates.
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Pre-treat cells with a dose range of this compound, SGC-GAK-1N, and a selective RIPK2 inhibitor for 1-2 hours.
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Stimulate the cells with a NOD2 agonist (e.g., L18-MDP) for the appropriate time (e.g., 30-60 minutes).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against phospho-RIPK2 (S176), total RIPK2, phospho-p65 (S536), total p65, and a loading control (e.g., GAPDH or β-actin).
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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2. Cellular Thermal Shift Assay (CETSA)
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Objective: To confirm the binding of this compound to GAK and RIPK2 in intact cells.
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Methodology:
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Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
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Harvest the cells and resuspend them in a suitable buffer.
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Divide the cell suspension into aliquots and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
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Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
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Analyze the soluble fraction by western blotting for GAK and RIPK2.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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Visualizations
Caption: Simplified GAK signaling pathway in clathrin-mediated endocytosis.
References
Sgc-gak-1 metabolic instability in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the cyclin G-associated kinase (GAK) inhibitor, SGC-GAK-1, with a focus on its metabolic instability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor in vivo efficacy with this compound despite its high in vitro potency?
A1: this compound is subject to rapid metabolism in vivo, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This leads to a short plasma half-life and rapid clearance, which may prevent the compound from reaching and maintaining efficacious concentrations at the target site.[1][4]
Q2: What is the metabolic half-life of this compound?
A2: In mouse liver microsomes, this compound has a very short half-life of approximately 5.7 minutes. This rapid in vitro metabolism is indicative of its swift clearance in vivo.
Q3: How can the metabolic instability of this compound be overcome for in vivo experiments?
A3: Co-administration of a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), has been shown to significantly decrease the intrinsic clearance of this compound. This approach increases the plasma exposure of this compound, making it more suitable for in vivo studies.
Q4: What are the known off-targets of this compound?
A4: While this compound is a highly selective inhibitor of GAK, cellular engagement assays have identified RIPK2 as a potential off-target. It is recommended to use appropriate controls, such as a structurally related negative control (SGC-GAK-1N) and a potent RIPK2 inhibitor lacking GAK activity, to confirm that the observed phenotypes are due to GAK inhibition.
Q5: What is the primary mechanism of GAK function?
A5: GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and vesicle trafficking. It acts as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles. GAK has also been implicated in mitotic progression and is overexpressed in certain cancers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound in mouse studies. | Rapid metabolism by hepatic cytochrome P450 enzymes. | Pre-administer a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (ABT) prior to this compound dosing to increase exposure. |
| Inconsistent results between in vitro and in vivo experiments. | Poor pharmacokinetic properties of this compound leading to insufficient target engagement in vivo. | 1. Confirm target engagement in vivo by measuring downstream biomarkers if available.2. Optimize the dosing regimen (frequency and dose level) in combination with a CYP450 inhibitor. |
| Observed phenotype may be due to off-target effects. | This compound has a known off-target, RIPK2. | 1. Include a negative control compound (e.g., SGC-GAK-1N) in your experiments.2. Use a specific RIPK2 inhibitor as a control to delineate GAK-specific effects. |
| Difficulty in reproducing published in vivo efficacy data. | Variations in experimental protocols, mouse strains, or the formulation of this compound. | 1. Carefully review and adhere to established protocols for dosing and sample collection.2. Ensure the formulation of this compound is appropriate for the route of administration and is freshly prepared. |
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of this compound in Mouse Liver Microsomes
| Parameter | Value |
| Half-life (t½) | 5.7 min |
| Intrinsic Clearance (Clint) | 990 mL/min/kg |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Conceptual)
| Parameter | This compound Alone | This compound + ABT |
| Maximum Plasma Concentration (Cmax) | Low | Significantly Increased |
| Time to Maximum Concentration (Tmax) | ~0.25 h | ~0.5 h |
| Area Under the Curve (AUC) | Low | Dramatically Increased |
| Half-life (t½) | Short | Prolonged |
| Clearance (CL) | High | Significantly Decreased |
Note: This table is a conceptual representation based on qualitative descriptions from the literature. Actual values would be dose-dependent and require specific experimental determination.
Experimental Protocols
Protocol 1: Mouse Liver Microsomal Stability Assay
This protocol is adapted from standard methodologies for assessing in vitro metabolic stability.
1. Materials:
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This compound
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Pooled mouse liver microsomes (MLMs)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (100 mM, pH 7.4)
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Acetonitrile with an internal standard (e.g., warfarin or other suitable compound)
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96-well plates
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Incubator/shaker (37°C)
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LC-MS/MS system
2. Procedure:
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Prepare a stock solution of this compound in DMSO and dilute to the final working concentration in phosphate buffer.
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In a 96-well plate, add the MLM suspension to the phosphate buffer.
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Pre-warm the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
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At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
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Centrifuge the plate to precipitate proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
3. Data Analysis:
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Plot the natural logarithm of the percentage of this compound remaining versus time.
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The slope of the linear regression line represents the elimination rate constant (k).
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Calculate the half-life (t½) = 0.693 / k.
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Calculate intrinsic clearance (Clint).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.
1. Animals:
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Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
2. Dosing and Sample Collection:
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Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage or intraperitoneal injection).
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For studies involving CYP450 inhibition, administer 1-aminobenzotriazole (ABT) typically 30-60 minutes prior to this compound administration.
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Administer the formulated this compound to the mice.
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Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Process the blood samples to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
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Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.
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Analyze the plasma samples to determine the concentration of this compound at each time point.
4. Pharmacokinetic Analysis:
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Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance.
Visualizations
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Metabolic pathway of this compound.
Caption: Workflow for evaluating this compound PK.
References
Overcoming rapid clearance of Sgc-gak-1 in mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the cyclin G-associated kinase (GAK) inhibitor, Sgc-gak-1, in murine models.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
| Question | Answer |
| Why am I observing a lack of efficacy with this compound in my mouse model? | The most likely reason is the rapid in vivo clearance of this compound. The compound is quickly metabolized in mice by cytochrome P450 (CYP) enzymes, leading to low systemic exposure.[1] To address this, co-administration with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) is strongly recommended to increase the plasma concentration and half-life of this compound.[1][2] |
| What is the evidence for rapid clearance of this compound? | In mouse liver microsome stability assays, this compound is rapidly consumed in the presence of NADPH, with a half-life of approximately 5.7 minutes.[2] This indicates significant metabolism by CYP enzymes. In vivo pharmacokinetic studies in mice confirm this, showing a short half-life of less than one hour and low maximum plasma concentration (Cmax) when dosed alone.[1] |
| How does 1-aminobenzotriazole (ABT) help? | ABT is an irreversible inhibitor of cytochrome P450 enzymes. By pre-treating mice with ABT, you can significantly reduce the metabolic clearance of this compound, leading to a more than 20-fold increase in plasma exposure and a dramatically extended half-life. |
| Are there any alternative strategies to overcome rapid clearance? | Chemical modifications of the this compound scaffold have been explored to improve metabolic stability. However, these modifications have generally resulted in a loss of potency against GAK. Therefore, co-administration with ABT is currently the most effective and recommended strategy. |
| What are the known off-targets of this compound? | While highly selective, this compound has been shown to engage with Receptor-Interacting Protein Kinase 2 (RIPK2) in cellular assays. For rigorous target validation, it is advisable to use a RIPK2-specific inhibitor as a control to delineate GAK-specific effects. |
Data Presentation: Pharmacokinetics of this compound in Mice
The following tables summarize the pharmacokinetic parameters of this compound in mice, highlighting the impact of co-administration with 1-aminobenzotriazole (ABT).
Table 1: In Vitro Metabolic Stability of this compound in Mouse Liver Microsomes
| Compound | Condition | Half-life (t½, min) | Intrinsic Clearance (Clint, mL/min/kg) |
| This compound | Standard | 5.7 | 990 |
| This compound | + 1 mM ABT | > 120 | 44 |
Data sourced from a study on the development of this compound as an orally active in vivo probe.
Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice (10 mg/kg, oral)
| Treatment | Cmax (ng/mL) | Half-life (t½, h) |
| This compound only | < 100 | < 1 |
| This compound + ABT (50 mg/kg) | > 2000 | Dramatically extended |
Data sourced from a study on the development of this compound as an orally active in vivo probe.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound with ABT in Mice
This protocol describes the oral administration of this compound with the cytochrome P450 inhibitor 1-aminobenzotriazole (ABT) to enhance its systemic exposure in mice.
Materials:
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This compound
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1-aminobenzotriazole (ABT)
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Vehicle solution (e.g., 0.5% methylcellulose in water)
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Male C57BL/6 mice
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Oral gavage needles
Procedure:
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Preparation of Dosing Solutions:
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Prepare a solution of ABT in the chosen vehicle at a concentration suitable for a 50 mg/kg dose.
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Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dose.
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Animal Dosing:
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Divide mice into two groups: Group 1 (this compound only) and Group 2 (ABT + this compound).
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For Group 2, administer the ABT solution orally at 50 mg/kg.
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Two hours after ABT administration, administer the this compound suspension orally to Group 2 at 10 mg/kg.
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For Group 1, administer the vehicle solution at the same time as ABT is given to Group 2. Two hours later, administer the this compound suspension orally at 10 mg/kg.
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Sample Collection:
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Collect blood samples at various time points post-Sgc-gak-1 administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) for pharmacokinetic analysis.
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Protocol 2: Mouse Liver Microsome Stability Assay
This protocol is a general guideline for assessing the metabolic stability of a compound like this compound using mouse liver microsomes.
Materials:
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This compound
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Pooled mouse liver microsomes (MLMs)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (100 mM, pH 7.4)
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Magnesium chloride (MgCl₂)
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Acetonitrile with an internal standard
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96-well plates
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Incubator/shaker (37°C)
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Centrifuge
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LC-MS/MS system
Procedure:
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Preparation of Reaction Mixtures:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl₂, and MLMs.
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For the test condition, add the NADPH regenerating system.
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For the negative control, add phosphate buffer instead of the NADPH regenerating system.
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Incubation:
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Pre-warm the plate to 37°C.
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Initiate the reaction by adding this compound to the wells to a final concentration of 1-2 µM.
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Incubate the plate at 37°C with shaking.
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Time-Point Sampling:
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At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.
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Sample Processing and Analysis:
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Centrifuge the plate to pellet the precipitated protein.
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Transfer the supernatant to a new plate for analysis.
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Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
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Data Analysis:
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Plot the natural logarithm of the percentage of this compound remaining versus time.
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Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
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Visualizations
GAK Signaling Pathway and Cellular Functions
Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in several key cellular processes, most notably clathrin-mediated membrane trafficking. It acts as a cofactor for HSC70 in the uncoating of clathrin-coated vesicles, a crucial step in endocytosis and intracellular transport. GAK is also implicated in the regulation of centrosome integrity and mitotic progression.
Caption: GAK's role in clathrin-mediated trafficking and mitosis.
Experimental Workflow: Overcoming Rapid Clearance of this compound
This workflow outlines the recommended experimental procedure to mitigate the rapid metabolic clearance of this compound in mice, ensuring adequate systemic exposure for in vivo studies.
Caption: Workflow for co-administration of ABT and this compound.
References
Why is Sgc-gak-1 not inhibiting GAK in my cell line?
Welcome to the technical support center for SGC-GAK-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments with the GAK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, cell-active chemical probe for Cyclin G-associated kinase (GAK)[1][2][3]. It acts as an ATP-competitive inhibitor with a high affinity for GAK's ATP-binding site[3].
Q2: What is the recommended concentration for cellular use?
The recommended concentration for cellular use is up to 1 µM[4]. However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always advisable to perform a dose-response experiment.
Q3: Is there a negative control compound available for this compound?
Yes, SGC-GAK-1N is a structurally related negative control compound that is significantly less potent against GAK and can be used to differentiate on-target from off-target effects.
Q4: Does this compound have known off-targets?
Yes, while highly selective, this compound has been shown to engage with Receptor-Interacting Protein Kinase 2 (RIPK2) in cellular assays. For experiments where RIPK2 activity is a concern, it is recommended to use a RIPK2-specific inhibitor, such as HY-19764, as an additional control.
Troubleshooting Guide: Why is this compound not inhibiting GAK in my cell line?
This guide addresses potential reasons for the lack of observable GAK inhibition by this compound in your specific cell line and provides systematic steps to identify and resolve the issue.
Issue 1: Suboptimal Compound Handling and Experimental Setup
Poor compound solubility, stability, or incorrect assay conditions can lead to an apparent lack of activity.
Potential Causes & Troubleshooting Steps:
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Compound Solubility:
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Problem: this compound may have precipitated out of your media.
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Solution: this compound is soluble in DMSO. Prepare a fresh, concentrated stock solution in high-quality, anhydrous DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. Visually inspect for any precipitation after dilution.
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Compound Stability:
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Problem: The compound may have degraded due to improper storage or handling.
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Solution: Store the this compound stock solution at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
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Assay Conditions:
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Problem: High ATP concentrations in cellular assays can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value.
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Solution: While you cannot easily alter intracellular ATP levels, be aware that the cellular IC50 (around 110-120 nM) is significantly higher than the in vitro Kᵢ (3.1 nM) likely due to ATP competition. Ensure your experimental concentrations are appropriate to overcome this.
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Issue 2: Cell Line-Specific Factors
The cellular context plays a crucial role in the efficacy of small molecule inhibitors.
Potential Causes & Troubleshooting Steps:
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Cell Line Insensitivity:
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Problem: Not all cell lines are equally sensitive to GAK inhibition. This compound has shown potent anti-proliferative effects in prostate cancer cell lines like LNCaP and 22Rv1, but minimal effects in PC3 and DU145 cells, despite similar GAK expression levels.
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Solution:
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Positive Control Cell Line: Test this compound in a cell line known to be sensitive (e.g., 22Rv1) in parallel with your cell line of interest to confirm compound activity.
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Investigate Redundancy: Your cell line might have compensatory signaling pathways that bypass the effects of GAK inhibition.
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Low GAK Expression or Activity:
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Problem: The expression level or basal activity of GAK in your cell line may be too low for an inhibitory effect to be observed.
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Solution: Confirm GAK expression in your cell line via Western blot or qPCR.
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Drug Efflux:
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Problem: Your cell line may express high levels of multidrug resistance transporters that actively pump this compound out of the cell.
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Solution: Consider co-treatment with a broad-spectrum efflux pump inhibitor to see if this restores this compound activity.
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Issue 3: Lack of Confirmed Target Engagement
The phenotypic readout you are measuring may not be directly or solely dependent on GAK kinase activity, or the inhibitor may not be reaching its target in your cells.
Potential Causes & Troubleshooting Steps:
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No Direct Link Between GAK Inhibition and Phenotype:
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Problem: The cellular process you are observing might be independent of GAK's kinase function.
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Solution: It is crucial to directly measure target engagement to confirm that this compound is binding to GAK in your cells.
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Methods to Confirm Target Engagement:
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NanoBRET™ Target Engagement Assay: This live-cell assay directly measures the binding of an inhibitor to its target protein. It has been used to determine the cellular IC50 of this compound for GAK.
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
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Phospho-protein Analysis: If a downstream substrate of GAK is known and a phospho-specific antibody is available, you can use Western blotting to see if this compound treatment reduces the phosphorylation of that substrate.
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Data Presentation
Table 1: Potency of this compound
| Assay Type | Target | Potency (IC₅₀ / Kᵢ / Kₑ) | Reference |
| In Vitro Binding (Ki) | GAK | 3.1 nM | |
| In Vitro Binding (KD) | GAK | 1.9 nM | |
| Cellular Target Engagement (NanoBRET™) | GAK | 110 - 120 nM | |
| In Vitro Binding (KD) | RIPK2 (off-target) | 110 nM | |
| Cellular Target Engagement (NanoBRET™) | RIPK2 (off-target) | 360 nM |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Sensitivity to this compound | IC₅₀ (µM) | Reference |
| LNCaP | Sensitive | 0.05 ± 0.15 | |
| 22Rv1 | Sensitive | 0.17 ± 0.65 | |
| VCaP | Sensitive | Strong growth inhibition at 10 µM | |
| PC3 | Insensitive | Minimal effect | |
| DU145 | Insensitive | Minimal effect |
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.
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Cell Seeding: Seed your cells in an appropriate culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
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Compound Dilution: On the day of treatment, thaw the this compound stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
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Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the negative control (SGC-GAK-1N), or vehicle (DMSO).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Analysis: Perform your desired downstream analysis (e.g., cell viability assay, Western blot, etc.).
Protocol 2: Western Blot for GAK Expression
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for GAK overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Simplified GAK Signaling and Function.
Caption: Troubleshooting Workflow for this compound Activity.
Caption: Experimental Workflow for Target Validation.
References
Cell line-specific responses to Sgc-gak-1 treatment
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data summaries for researchers utilizing the Cyclin G-Associated Kinase (GAK) inhibitor, Sgc-gak-1.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Question: I am not observing any growth inhibition in my cell line after this compound treatment. What could be the reason?
Answer:
Several factors could contribute to a lack of response to this compound. Please consider the following possibilities:
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Cell Line Specificity: The anti-proliferative effects of this compound are highly cell line-specific. Potent activity has been demonstrated in prostate cancer cell lines that are positive for the androgen receptor (AR), such as LNCaP, VCaP, and 22Rv1.[1][2][3] In contrast, AR-negative cell lines like PC3 and DU145 exhibit minimal response to treatment.[1][2] This differential sensitivity is not due to a lack of the GAK protein, as its expression has been found to be similar across these cell lines.
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Androgen Receptor (AR) Dependence: The mechanism of this compound in sensitive prostate cancer cells is linked to the androgen receptor. GAK is known to interact with the AR and enhance its transcriptional activity. Consequently, cell lines that do not rely on AR signaling for their proliferation are unlikely to be affected by GAK inhibition.
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Suboptimal Drug Concentration or Treatment Duration: Ensure that the concentration and duration of the treatment are adequate. For sensitive cell lines, significant growth inhibition is typically observed at concentrations around 10 µM following 48 to 72 hours of incubation.
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Compound Integrity: The stability and activity of the this compound compound are critical. Improper storage can lead to its degradation. For long-term stability, this compound should be stored at -20°C.
Question: I am observing high variability in my experimental results. What are the possible causes?
Answer:
High variability can stem from several sources:
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Inconsistent Cell Culture Conditions: Maintaining consistency in cell culture practices is crucial. Factors such as cell density at the time of treatment, passage number, and media composition can all influence cellular responses.
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Compound Solubility Issues: this compound is soluble in DMSO. Incomplete dissolution of the compound can lead to inconsistent dosing and, therefore, variable results. It is recommended to use fresh DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.
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Potential Off-Target Effects: While this compound is a selective GAK inhibitor, it does have a known off-target activity against RIPK2. To differentiate between GAK-specific effects and those resulting from off-target activity, it is advisable to include the negative control SGC-GAK-1N and the specific RIPK2 inhibitor, compound 18, in your experiments.
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Assay-Specific Variability: The choice of assay for measuring cell viability can also introduce variability. Ensure that the selected assay is optimized for your cell line and that you are operating within its linear dynamic range.
Question: My cells are showing signs of toxicity that are not consistent with the expected anti-proliferative effect. What should I do?
Answer:
If you observe unexpected cytotoxicity, consider the following:
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Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. It is important to include a vehicle-only control in your experiments to ensure that the final DMSO concentration is not exceeding a non-toxic level for your specific cell line.
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High Compound Concentration: At very high concentrations, this compound may induce non-specific cytotoxic effects. A dose-response experiment is recommended to identify the optimal concentration range for your cell line.
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Pre-existing Cellular Stress: Ensure that your cells are healthy and not under any stress before initiating treatment, as stressed cells can be more vulnerable to drug-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), which is a serine/threonine kinase. It functions by targeting the ATP-binding site of the GAK kinase domain. GAK plays a role in various cellular functions, including membrane trafficking and the regulation of receptor tyrosine kinases. In the context of prostate cancer, GAK interacts with and potentiates the transcriptional activity of the androgen receptor (AR). By inhibiting GAK, this compound can suppress the growth of AR-dependent prostate cancer cells.
Q2: How selective is this compound?
A2: this compound demonstrates high selectivity for GAK. In a broad kinase screen, no other kinases were found to bind to this compound with an affinity within 30-fold of its affinity for GAK. However, it is important to note that cellular assays have identified receptor-interacting protein kinase 2 (RIPK2) as a secondary target.
Q3: Which cell lines are sensitive to this compound?
A3: Prostate cancer cell lines that are positive for the androgen receptor (AR) have demonstrated sensitivity to this compound. These include:
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LNCaP
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VCaP
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22Rv1
The 22Rv1 cell line, which expresses the AR-V7 splice variant, has been shown to be particularly sensitive.
Q4: Which cell lines are resistant to this compound?
A4: Prostate cancer cell lines that are negative for the androgen receptor (AR) have shown minimal response to this compound. These include:
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PC3
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DU145
Q5: Why is it important to use control compounds with this compound?
A5: Given the off-target activity of this compound on RIPK2, using appropriate controls is essential to confirm that the observed biological effects are due to GAK inhibition. The recommended controls are:
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SGC-GAK-1N: A structurally similar compound that is inactive against GAK.
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Compound 18: A potent inhibitor of RIPK2 that does not affect GAK activity. The parallel use of this set of compounds allows for the confident attribution of experimental outcomes to GAK inhibition.
Q6: What are the recommended storage conditions for this compound?
A6: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to 3 years. Stock solutions prepared in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Quantitative Data Summary
Table 1: In Vitro Potency and Affinity of this compound
| Target | Assay Type | Value | Unit | Reference |
| GAK | Ki | 3.1 | nM | |
| GAK | KD | 1.9 | nM | |
| RIPK2 | KD | 110 | nM | |
| ADCK3 | KD | 190 | nM | |
| NLK | KD | 520 | nM | |
| GAK (cellular) | NanoBRET IC50 | 120 ± 50 | nM | |
| RIPK2 (cellular) | NanoBRET IC50 | 360 ± 190 | nM |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | IC50 (µM) | Assay Conditions | Reference |
| LNCaP | Positive | 0.05 ± 0.15 | 72 hrs, MTS assay | |
| LNCaP | Positive | 0.65 | 72 hrs, MTS assay | |
| 22Rv1 | Positive (AR-V7) | 0.17 ± 0.65 | 72 hrs, MTS assay | |
| 22Rv1 | Positive (AR-V7) | 0.17 | Not specified | |
| VCaP | Positive | Strong inhibition at 10 µM | 48/72 hrs | |
| PC3 | Negative | Minimal effect at 10 µM | 48/72 hrs | |
| DU145 | Negative | Minimal effect at 10 µM | 48/72 hrs |
Experimental Protocols
Cell Viability/Proliferation Assay (MTS Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC3, DU145)
-
Complete growth medium
-
96-well cell culture plates
-
This compound, SGC-GAK-1N (negative control), Compound 18 (RIPK2 control)
-
DMSO (vehicle)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Create serial dilutions of the compounds in complete growth medium. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.1%).
-
Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract background absorbance.
-
Normalize the data to the vehicle-treated control wells.
-
Plot cell viability against compound concentration to determine the IC50 value.
-
Western Blotting for GAK Expression
This protocol outlines a general method for detecting GAK protein levels.
Materials:
-
Cell lysates
-
RIPA buffer with inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibodies (anti-GAK, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary anti-GAK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed for a loading control (e.g., β-actin, GAPDH).
-
Visualizations
Caption: Proposed GAK signaling pathway in AR-dependent cells.
Caption: Workflow for assessing this compound cell line responses.
Caption: A logical troubleshooting guide for this compound experiments.
References
SGC-GAK-1 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the chemical probe SGC-GAK-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, cell-active chemical probe for Cyclin G-Associated Kinase (GAK).[1][2][3] It functions as a kinase inhibitor with a high affinity for GAK's ATP-binding site.[4] GAK is a serine/threonine kinase involved in various cellular processes, including membrane trafficking, centrosome maturation, and mitosis.[3]
Q2: What are the recommended controls when using this compound?
To ensure robust interpretation of experimental results, it is highly recommended to use a probe set that includes:
-
This compound: The active chemical probe for GAK.
-
SGC-GAK-1N: A structurally related negative control that is significantly less potent against GAK.
-
A RIPK2 inhibitor (e.g., HY-19764 or compound 18 from Asquith et al., 2019): To control for the primary off-target of this compound, which is RIPK2.
Using these controls helps to confirm that an observed phenotype is due to the inhibition of GAK and not an off-target effect or a general property of the chemical scaffold.
Q3: What is the known off-target of this compound?
While this compound is highly selective for GAK in in-vitro kinase screens, cellular assays have identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a significant collateral target. The selectivity margin between GAK and RIPK2 is narrower in cellular contexts compared to in-vitro binding assays.
Q4: Why do I see different IC50 values for this compound in biochemical and cellular assays?
It is common to observe a rightward shift in the IC50 value of this compound in cellular assays compared to its in-vitro binding affinity (Kd or Ki). For example, while the in-vitro Kd is in the low nanomolar range, the cellular IC50 in a NanoBRET assay is around 110-120 nM. This difference is likely due to factors such as cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP.
Troubleshooting Unexpected Results
Scenario 1: I am observing a cellular phenotype with this compound, but not with my GAK siRNA/shRNA.
Possible Cause: This discrepancy could arise from several factors:
-
Off-target effect: The phenotype might be mediated by the inhibition of RIPK2 or another unforeseen off-target of this compound.
-
Incomplete knockdown: The siRNA/shRNA may not be sufficiently reducing GAK protein levels to produce the same effect as potent kinase inhibition.
-
Kinase-independent function: The phenotype might be related to a non-catalytic function of the GAK protein that is not affected by the kinase inhibitor but is lost upon protein depletion.
Troubleshooting Steps:
-
Validate GAK knockdown: Confirm the efficiency of your siRNA/shRNA at the protein level using Western blotting.
-
Use the recommended control set: Test whether the negative control (SGC-GAK-1N) is inactive and if a RIPK2-selective inhibitor recapitulates the phenotype. If the RIPK2 inhibitor produces the same effect, your phenotype is likely RIPK2-dependent.
-
Rescue experiment: In the knockdown cells, express a siRNA-resistant form of wild-type GAK and a kinase-dead GAK mutant. If the wild-type GAK rescues the phenotype but the kinase-dead mutant does not, it suggests the phenotype is dependent on GAK's kinase activity.
Scenario 2: this compound shows different anti-proliferative effects in my panel of cell lines, even though they express similar levels of GAK.
Possible Cause: The cellular context, including the expression of other kinases and the activation state of signaling pathways, can influence the response to GAK inhibition. For example, this compound has been shown to have potent anti-proliferative effects in androgen receptor (AR)-positive prostate cancer cell lines like LNCaP and 22Rv1, but minimal effects in AR-negative lines such as PC3 and DU145, despite similar GAK expression. This suggests that the role of GAK in proliferation can be context-dependent.
Troubleshooting Steps:
-
Characterize your cell lines: Analyze the expression and activation status of key signaling pathways in your cell lines that might interact with GAK or its downstream effectors.
-
Investigate the mechanism: In sensitive vs. resistant cell lines, examine downstream markers of GAK activity. For example, since GAK is involved in mitosis, you could assess for cell cycle arrest or markers of apoptosis (e.g., cleaved PARP, phosphorylated Histone H3).
Data Presentation
Table 1: In-Vitro Binding and Cellular Target Engagement of this compound and Controls
| Compound | Target | Assay Type | Kd / Ki (nM) | Cellular IC50 (nM) |
| This compound | GAK | Binding (Kd) | 1.9 | - |
| GAK | Binding (Ki) | 3.1 | - | |
| GAK | NanoBRET | - | 110 - 120 | |
| RIPK2 | Binding (Kd) | 110 | - | |
| RIPK2 | NanoBRET | - | 360 | |
| SGC-GAK-1N | GAK | NanoBRET | - | > 5,000 |
| RIPK2 | NanoBRET | - | > 10,000 | |
| HY-19764 | RIPK2 | NanoBRET | - | 2.2 |
| GAK | NanoBRET | - | > 10,000 |
Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | This compound IC50 (µM) |
| LNCaP | Positive | 0.05 ± 0.15 |
| 22Rv1 | Positive | 0.17 ± 0.65 |
| VCaP | Positive | Strong inhibition at 10 µM |
| PC3 | Negative | Minimal effect |
| DU145 | Negative | Minimal effect |
Data from MedchemExpress and Selleck Chemicals.
Experimental Protocols
Generalized Protocol for Cellular Target Engagement using NanoBRET™ Assay
This protocol provides a general workflow for assessing the intracellular potency of this compound. Specific details may need to be optimized for your cell line and experimental setup.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or a cell line of interest) in appropriate media.
-
Co-transfect cells with plasmids encoding for the target kinase (e.g., GAK or RIPK2) fused to Nanoluc® luciferase and a fluorescent tracer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound, SGC-GAK-1N, and a RIPK2 inhibitor in DMSO.
-
Create a serial dilution of the compounds in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the serially diluted compounds to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and 600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (600 nm) by the donor emission (450 nm).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
References
Improving the bioavailability of Sgc-gak-1 for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of the GAK inhibitor, Sgc-gak-1, for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our in vivo cancer models despite its high in vitro potency. What is the likely cause?
A1: The most probable cause for diminished in vivo efficacy of this compound is its poor bioavailability.[1][2][3] this compound is subject to rapid metabolism in the liver by cytochrome P450 (CYP) enzymes, leading to rapid clearance from the systemic circulation.[1][2] This prevents the compound from reaching and maintaining therapeutic concentrations at the target site.
Q2: How can we overcome the rapid metabolism of this compound to improve its in vivo bioavailability?
A2: A proven strategy is the co-administration of this compound with a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT). ABT irreversibly inhibits CYP enzymes, thereby reducing the metabolic clearance of this compound and significantly increasing its plasma exposure.
Q3: Are there alternative formulation strategies we can explore to enhance this compound bioavailability?
A3: While co-administration with ABT is a validated approach, other formulation strategies commonly used for poorly soluble kinase inhibitors could be investigated. These include:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate, potentially leading to improved absorption.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.
It is important to note that while these are established methods for improving bioavailability, specific quantitative data for their application with this compound is not yet available. Experimental validation would be required.
Q4: What is the primary mechanism of action of this compound, and what signaling pathways does it affect?
A4: this compound is a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase. GAK plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. By inhibiting GAK, this compound disrupts this process. GAK is also known to be involved in the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound | Rapid metabolism by cytochrome P450 enzymes. | Co-administer this compound with 1-aminobenzotriazole (ABT) to inhibit CYP-mediated metabolism. (See Protocol 1) |
| Poor solubility and dissolution of the compound in the gastrointestinal tract. | Consider formulating this compound in a vehicle containing solubilizing agents. A previously used formulation is 5% NMP and 5% Solutol HS-15 in saline. | |
| Precipitation of this compound in the formulation vehicle | The compound has exceeded its solubility limit in the chosen vehicle. | Gently warm the formulation and sonicate to aid dissolution. Prepare the formulation fresh before each use. If precipitation persists, consider alternative vehicle compositions or formulation strategies like nanosuspensions. |
| Inconsistent results between experimental cohorts | Variability in drug administration or animal handling. | Ensure consistent dosing volumes and techniques (e.g., oral gavage). Standardize animal fasting times before dosing. |
| Degradation of this compound in the formulation. | Prepare fresh formulations for each experiment and store them appropriately, protected from light and extreme temperatures. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice with and without ABT Co-administration
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| This compound (10 mg/kg, oral) | 87 | 0.25 | 134 | 0.8 |
| This compound (10 mg/kg, oral) + ABT (50 mg/kg, oral) | 1,245 | 4 | 15,786 | 6.2 |
Data synthesized from a study in male C57BL/6 mice. ABT was administered 2 hours prior to this compound.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound with ABT for Pharmacokinetic Studies
1. Materials:
-
This compound
-
1-aminobenzotriazole (ABT)
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol HS-15
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-12 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
2. Formulation Preparation:
-
ABT Formulation (50 mg/kg): Prepare a solution of ABT in a suitable vehicle (e.g., water or saline). The final dosing volume should be appropriate for the size of the mice (typically 5-10 mL/kg).
-
This compound Formulation (10 mg/kg):
-
Prepare a vehicle solution of 5% NMP and 5% Solutol HS-15 in saline.
-
Add the required amount of this compound to the vehicle to achieve a final concentration for a 10 mg/kg dose in the desired dosing volume.
-
Vortex and sonicate the mixture until the this compound is fully dissolved. Prepare this formulation fresh before use.
-
3. Animal Dosing:
-
Fast the mice for a standardized period (e.g., 4 hours) before dosing, with water available ad libitum.
-
Administer the ABT formulation orally to the mice.
-
Two hours after ABT administration, administer the this compound formulation orally.
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-Sgc-gak-1 administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.
-
Process the blood to separate plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis by LC-MS/MS.
5. Data Analysis:
-
Determine the plasma concentrations of this compound at each time point.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of GAK in Clathrin-Mediated Endocytosis.
Caption: GAK's role in modulating EGFR signaling.
Caption: In vivo pharmacokinetic study workflow.
References
Validation & Comparative
SGC-GAK-1 vs. Other GAK Inhibitors: A Comparative Guide to Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
Cyclin G-associated kinase (GAK) has emerged as a compelling target in various therapeutic areas, including cancer and virology. The development of potent and selective GAK inhibitors is crucial for elucidating its biological functions and for advancing drug discovery efforts. SGC-GAK-1 is a well-characterized chemical probe for GAK, but a thorough understanding of its performance relative to other GAK-targeting compounds is essential for its effective use and for the development of next-generation inhibitors. This guide provides an objective comparison of this compound with other known GAK inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and potential toxicity. The following table summarizes the selectivity of this compound and other GAK inhibitors against a panel of kinases, with data primarily derived from KINOMEscan™ assays. This assay format measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a higher binding affinity.
| Kinase Target | This compound (Kd, nM) | Erlotinib (Kd, nM) | Gefitinib (Kd, nM) | Dasatinib (Kd, nM) | Pelitinib (IC50, nM) | SB203580 (% Inhibition @ 1µM) |
| GAK | 1.9 - 4.5 [1][2] | 1100[3] | 1200[3] | 140[4] | - | - |
| AAK1 | >10,000 | >10,000 | >10,000 | - | - | - |
| BIKE | >10,000 | - | - | - | - | - |
| STK16 | >10,000 | - | - | - | - | - |
| EGFR | >10,000 | 0.4 - 2 | 0.5 - 33 | 31 | 38.5 | - |
| ERBB2 (HER2) | >10,000 | 1000 | 1100 | 60 | 1255 | - |
| ABL1 | >10,000 | - | - | <0.3 - 1.6 | - | - |
| SRC | >10,000 | - | - | 0.55 | 282 | - |
| LCK | >10,000 | - | - | 1.1 | - | - |
| RIPK2 | 110 | 21 | 48 | - | - | High |
| p38α (MAPK14) | - | - | - | - | - | High |
Key Observations:
-
This compound demonstrates exceptional selectivity for GAK over other members of the NAK family (AAK1, BIKE, STK16) and shows minimal off-target binding across the kinome at a concentration of 1 µM. Its most notable off-target is RIPK2, though with a significantly lower affinity compared to GAK.
-
Erlotinib and Gefitinib , while exhibiting inhibitory activity against GAK, are primarily potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Their affinity for GAK is in the micromolar range, making them non-selective GAK inhibitors.
-
Dasatinib is a multi-targeted inhibitor with high potency against the ABL and SRC families of kinases. It also inhibits GAK, but with lower affinity compared to its primary targets.
-
Pelitinib is another potent EGFR inhibitor with some off-target activity against SRC family kinases.
-
SB203580 is a well-known inhibitor of p38 MAP kinase and has been reported to inhibit GAK.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental methodologies are crucial. Below are the key experimental protocols used to characterize the inhibitors discussed.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Detailed Protocol:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Kinase Preparation: A panel of kinases is expressed as fusions with a unique DNA tag.
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations in a multi-well plate.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase measured is compared to a DMSO control (no inhibitor) to determine the percent of kinase bound. The dissociation constant (Kd) is then calculated from a dose-response curve.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a target kinase within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plating: Transfected cells are seeded into a multi-well plate.
-
Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the fluorescent NanoBRET™ tracer at a fixed concentration.
-
Equilibration: The plate is incubated to allow the binding to reach equilibrium.
-
Lysis and Substrate Addition: A detergent is added to lyse the cells, followed by the addition of the NanoLuc® substrate.
-
BRET Measurement: The luminescence signals from the donor (NanoLuc®) and the acceptor (tracer) are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value, representing the concentration of the test compound that inhibits 50% of the tracer binding, is determined from a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (kinase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the inhibitor is titrated into a solution containing the kinase in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured.
Detailed Protocol:
-
Sample Preparation: The kinase and inhibitor solutions are prepared in the same buffer to minimize heats of dilution. The samples are thoroughly degassed.
-
Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired temperature.
-
Loading: The kinase solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor solution are made into the kinase solution. The heat change after each injection is measured.
-
Data Acquisition: The raw data is recorded as a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to kinase. This binding isotherm is then fitted to a binding model to determine the Kd, n, and ΔH.
GAK Signaling and Experimental Workflows
To provide context for the importance of selective GAK inhibition, the following diagrams illustrate the role of GAK in key cellular processes and a typical workflow for evaluating inhibitor selectivity.
GAK's role in clathrin-mediated endocytosis and mitosis.
Workflow for determining kinase inhibitor selectivity.
Conclusion
This guide provides a comparative analysis of this compound and other GAK inhibitors, highlighting the superior selectivity of this compound as a chemical probe for studying GAK biology. The included experimental protocols and workflow diagrams offer a practical resource for researchers in the field. The data clearly indicates that while several clinically approved kinase inhibitors demonstrate some activity against GAK, they lack the specificity required for dedicated GAK research. This compound, with its high potency and clean off-target profile, remains the tool of choice for selectively interrogating the function of GAK in cellular processes.
References
A Head-to-Head Comparison: SGC-GAK-1, a Potent GAK Inhibitor, and its Inactive Control, SGC-GAK-1N
For researchers in kinase signaling and drug discovery, the use of well-characterized chemical probes is paramount to elucidating the cellular functions of target proteins. This guide provides a detailed comparison of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-associated kinase (GAK), and its structurally similar but biologically inactive control, SGC-GAK-1N. The availability of this matched pair of compounds allows for rigorous interrogation of GAK's roles in cellular processes.
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase implicated in a variety of cellular functions, most notably the regulation of clathrin-mediated endocytosis and mitotic progression.[1][2] To facilitate the study of GAK, the Structural Genomics Consortium (SGC) has developed this compound, a chemical probe that demonstrates high affinity and selectivity for GAK.[3] Crucially, they also synthesized SGC-GAK-1N, a negative control compound that is structurally analogous to this compound but is designed to be inactive against GAK. This allows researchers to distinguish on-target effects of GAK inhibition from potential off-target or compound-specific effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro and in-cell performance of this compound and SGC-GAK-1N.
| Compound | Target | In Vitro Potency (K_d) | In Vitro Potency (K_i) |
| This compound | GAK | 1.9 nM | 3.1 nM |
| SGC-GAK-1N | GAK | > 50,000 nM | Not Reported |
Table 1: In Vitro Binding Affinity and Inhibitory Potency. This table clearly demonstrates the high affinity of this compound for GAK, while SGC-GAK-1N shows negligible binding.
| Compound | Cell Line | Cellular Target Engagement (IC_50) | Antiproliferative Activity (IC_50) |
| This compound | HEK293 (GAK) | 110 nM | Not Reported |
| This compound | LNCaP | Not Reported | ~50 nM |
| This compound | 22Rv1 | Not Reported | ~170 nM |
| SGC-GAK-1N | HEK293 (GAK) | > 5,000 nM | No effect observed at 10 µM |
Table 2: Cellular Activity. This table illustrates the ability of this compound to engage GAK within a cellular context and inhibit the proliferation of certain cancer cell lines. In contrast, SGC-GAK-1N is inactive in these assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Kinase Binding Assay (TR-FRET)
This assay measures the direct binding of the compounds to the GAK kinase domain.
-
Reagents and Materials:
-
Recombinant human GAK protein
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, SGC-GAK-1N) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a master mix of GAK protein and the europium-labeled antibody in assay buffer and dispense into the assay plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a suitable delay (e.g., 100 µs).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the values against the compound concentration to determine the K_d or IC_50 values.
-
Cellular Target Engagement Assay (NanoBRET)
This assay quantifies the ability of the compounds to bind to GAK within living cells.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding a NanoLuc-GAK fusion protein
-
Transfection reagent (e.g., FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
NanoBRET Tracer
-
Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
-
Test compounds (this compound, SGC-GAK-1N) serially diluted in DMSO
-
White, opaque 384-well cell culture plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc-GAK plasmid and culture for 18-24 hours.
-
Harvest the cells and resuspend in Opti-MEM at a concentration of 2x10^5 cells/mL.
-
In the assay plate, add the serially diluted test compounds.
-
Add the NanoBRET Tracer to all wells.
-
Add the cell suspension to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the Nano-Glo substrate solution containing the extracellular inhibitor and add it to all wells.
-
Read the plate within 20 minutes on a luminometer capable of measuring luminescence at 450 nm (donor) and 610 nm (acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC_50.
-
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of the compounds on cell proliferation and viability.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Appropriate cell culture medium and supplements
-
Test compounds (this compound, SGC-GAK-1N) serially diluted in DMSO
-
Opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC_50 for cell growth inhibition.
-
Visualizing Pathways and Workflows
To further clarify the context and application of this compound and SGC-GAK-1N, the following diagrams illustrate key concepts.
Figure 1: Role of GAK in Clathrin-Mediated Endocytosis and Inhibition by this compound. This diagram illustrates how GAK is crucial for the Hsc70-mediated uncoating of clathrin-coated vesicles, a key step in endocytosis. This compound directly inhibits GAK, thereby blocking this process.
Figure 2: Experimental Workflow for Validating On-Target Effects. This flowchart outlines the experimental logic for using this compound and its negative control, SGC-GAK-1N, to confirm that an observed cellular phenotype is a direct result of GAK inhibition.
References
A Researcher's Guide: Deconvoluting GAK and RIPK2 Signaling with HY-19764 and Sgc-gak-1
A critical challenge in kinase inhibitor research is ensuring that observed cellular effects are due to the inhibition of the intended target and not a result of off-target activities. This guide provides a comprehensive comparison of Sgc-gak-1, a potent Cyclin G-associated kinase (GAK) inhibitor, and HY-19764, a selective RIPK2 inhibitor, detailing how HY-19764 can be effectively used as a control to dissect the specific contributions of GAK and RIPK2 signaling in cellular studies.
This compound is a valuable chemical probe for studying the cellular functions of GAK, a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation and membrane trafficking.[1] However, despite its high selectivity in broad kinase panels, this compound exhibits a significant off-target activity against Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways.[1][2] To address this, HY-19764 has been identified as a potent and selective RIPK2 inhibitor with negligible activity against GAK, making it an indispensable tool for researchers using this compound.[2][3]
This guide will provide a comparative analysis of these two compounds, present key experimental data, and offer detailed protocols for assays to differentiate their effects.
Comparative Analysis of this compound and HY-19764
The primary utility of using HY-19764 in conjunction with this compound lies in its ability to isolate the effects of RIPK2 inhibition from those of GAK inhibition. By comparing the cellular phenotype induced by this compound to that of HY-19764, researchers can confidently attribute specific outcomes to the inhibition of either GAK or RIPK2.
Key Characteristics and Applications:
-
This compound: A potent GAK inhibitor used to probe the biological functions of GAK. However, its off-target activity on RIPK2 necessitates the use of proper controls.
-
HY-19764: A highly selective RIPK2 inhibitor. It serves as a crucial negative control for the GAK-related effects of this compound and a positive control for RIPK2-mediated phenotypes.
-
SGC-GAK-1N: A structurally related, inactive analog of this compound that serves as a negative control for GAK inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of this compound and HY-19764 against their respective targets and off-targets.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | Assay Type | Kd (nM) |
| This compound | GAK | KINOMEscan | 1.9 |
| RIPK2 | KINOMEscan | 110 | |
| HY-19764 | RIPK2 | Not specified | Potent inhibitor |
| GAK | Not specified | >10,000 |
Table 2: Cellular Target Engagement (NanoBRET Assay)
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | GAK | HEK293 | 120 ± 50 |
| RIPK2 | HEK293 | 360 ± 190 | |
| HY-19764 | RIPK2 | Not specified | 2.2 |
| GAK | Not specified | >10,000 |
Table 3: Comparative Effects on Prostate Cancer Cell Viability (72h incubation)
| Compound | LNCaP IC50 (µM) | 22Rv1 IC50 (µM) |
| This compound | 0.65 ± 0.15 | 0.17 ± 0.05 |
| SGC-GAK-1N (Negative Control) | >100 | >100 |
| HY-19764 (RIPK2 Control) | 99 ± 26 | >100 |
Signaling Pathways and Experimental Workflows
To visually represent the interplay between these compounds and their targets, as well as the experimental logic for their use, the following diagrams are provided.
Caption: NOD2-RIPK2 signaling pathway and points of inhibition.
Caption: Experimental workflow to delineate GAK vs. RIPK2 effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively implement these controls in their studies.
KINOMEscan™ Profiling for Kinase Selectivity
This assay is crucial for determining the selectivity of kinase inhibitors by quantifying their binding to a large panel of kinases.
-
Objective: To determine the dissociation constant (Kd) of this compound and HY-19764 against a broad range of kinases.
-
Methodology:
-
Assay Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Procedure:
-
Kinases are tagged with DNA and incubated with the test compound and the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
A dose-response curve is generated by varying the concentration of the test compound to calculate the Kd.
-
-
Data Analysis: The results are typically presented as the percentage of the control, and Kd values are calculated from the competition curves.
-
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to its target protein, providing a more physiologically relevant measure of target engagement.
-
Objective: To determine the intracellular IC50 values of this compound and HY-19764 for GAK and RIPK2.
-
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase (GAK or RIPK2) fused to NanoLuc® luciferase.
-
Assay Procedure:
-
Transfected cells are seeded in a multi-well plate.
-
Cells are treated with a cell-permeable fluorescent tracer that binds to the kinase.
-
The test compound is added in a dose-response manner to compete with the tracer.
-
Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-fused kinase and the tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves of BRET signal versus compound concentration.
-
Cell Viability Assay
This assay is used to assess the effect of the inhibitors on cell proliferation and survival.
-
Objective: To compare the effects of this compound, HY-19764, and a negative control on the viability of cell lines of interest (e.g., prostate cancer cells).
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, HY-19764, SGC-GAK-1N, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as the MTS assay, which measures the metabolic activity of viable cells.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 values from the dose-response curves.
-
References
Validating GAK as the Primary Cellular Target of Sgc-gak-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate Cyclin G-associated kinase (GAK) as the primary cellular target of the chemical probe Sgc-gak-1. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and GAK
Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in crucial cellular processes, including clathrin-mediated endocytosis and mitotic spindle assembly.[1][2] Its dysregulation has been implicated in cancer, making it an attractive therapeutic target. This compound is a potent and selective chemical probe developed to study the cellular functions of GAK.[3] Validating that this compound engages and inhibits GAK specifically within the complex cellular environment is paramount for accurately interpreting experimental results.
Quantitative Comparison of this compound and Alternative GAK Inhibitors
This compound demonstrates high potency for GAK in both biochemical and cellular assays. While other clinically developed kinase inhibitors are known to inhibit GAK, they often suffer from a lack of selectivity, targeting other kinases with similar or greater affinity.[4]
| Compound | Target(s) | GAK IC50 (in-cell, NanoBRET) | GAK Kd (in vitro) | GAK Ki (in vitro) | Notes |
| This compound | GAK | 110 nM [3] | 1.9 nM | 3.1 nM | Highly selective probe for GAK. RIPK2 is a known cellular off-target (IC50 = 360 nM). |
| Sgc-gak-1N | - | > 50 µM | - | - | Structurally related negative control for this compound. |
| Erlotinib | EGFR, GAK | Not reported | 3.4 nM | - | Potent GAK inhibitor but also the primary target is EGFR (Kd = 1 nM). |
| Dasatinib | BCR-ABL, Src family kinases, GAK | Not reported | Low nM range | - | Multi-targeted kinase inhibitor with significant GAK activity. |
| Gefitinib | EGFR, GAK | Not reported | Low nM range | - | Primarily an EGFR inhibitor with potent GAK off-target effects. |
| Pelitinib | EGFR, GAK | Not reported | Low nM range | - | Irreversible EGFR inhibitor that also potently binds to GAK. |
Experimental Methodologies for Target Validation
Robust validation of GAK as the primary target of this compound in cells requires a multi-pronged approach. Here, we detail two key experimental protocols: the NanoBRET Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
This assay directly measures the engagement of this compound with GAK in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged GAK protein and a fluorescent energy transfer probe that binds to the kinase's active site.
Experimental Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. For the assay, cells are transiently transfected with a vector encoding a NanoLuc®-GAK fusion protein.
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well white assay plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds (e.g., Sgc-gak-1N) for a specified incubation period (typically 1-2 hours) at 37°C.
-
Tracer Addition: A NanoBRET™ tracer, a fluorescent ligand that binds to the GAK active site, is added to the cells.
-
BRET Measurement: Following tracer addition, a substrate for NanoLuc® luciferase is added. The BRET signal, representing the proximity of the NanoLuc®-GAK to the fluorescent tracer, is measured using a luminometer.
-
Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control for a defined period to allow for compound entry and target engagement.
-
Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: After the heat challenge, cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble GAK protein in the supernatant at each temperature is quantified. This is typically done by Western blotting using a GAK-specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble GAK as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizing GAK Signaling Pathways and Experimental Workflows
GAK's Role in Clathrin-Mediated Endocytosis
GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. GAK, in conjunction with the chaperone protein Hsc70, facilitates the uncoating of clathrin from newly formed vesicles, allowing for the recycling of clathrin molecules.
References
- 1. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]
SGC-GAK-1: A Comparative Guide to its Kinome Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinome selectivity of SGC-GAK-1, a potent and selective inhibitor of Cyclin G-associated kinase (GAK). The data presented here is intended to assist researchers in interpreting experimental results and designing future studies.
Executive Summary
This compound is a chemical probe for GAK with a high binding affinity, demonstrating a dissociation constant (Kd) of 1.9 nM.[1] Extensive kinome-wide screening has revealed its high selectivity. This guide presents the available kinome scan data for this compound, comparing its binding affinity for GAK against other kinases. We also provide data for relevant control compounds: SGC-GAK-1N, a structurally related negative control, and HY-19764, a potent RIPK2 inhibitor that does not inhibit GAK. This allows for a thorough assessment of on- and off-target effects in cellular assays.
Kinome Scan Data Comparison
The following table summarizes the binding affinities of this compound and control compounds for GAK and key off-target kinases as determined by the KINOMEscan® assay. The data demonstrates the high selectivity of this compound for GAK.
| Kinase Target | This compound | SGC-GAK-1N | HY-19764 |
| GAK | Kd = 1.9 nM [1] | >10,000 nM (estimated) | >10,000 nM[1][2] |
| RIPK2 | Kd = 110 nM[1] | Not Available | IC50 = 2.2 nM |
| ADCK3 | Kd = 190 nM | Not Available | Not Available |
| NLK | Kd = 520 nM | Not Available | Not Available |
Note: A KINOMEscan assay of this compound at a concentration of 1 µM showed that no other kinases bound within 30-fold of the Kd for GAK.
Signaling Pathway and Experimental Workflow
To visualize the experimental process and the context of GAK signaling, the following diagrams are provided.
References
Confirming SGC-GAK-1 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm target engagement of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-associated kinase (GAK), in a live-cell context. We present supporting experimental data, detail methodologies for key experiments, and compare this compound with other known GAK binders.
Introduction to this compound and its Target, GAK
Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase involved in diverse cellular processes, including clathrin-mediated trafficking, membrane sorting, and mitotic progression.[1][2] Its dysregulation has been implicated in various diseases, including cancer and Parkinson's disease.[1] this compound is a highly potent and selective, cell-active inhibitor of GAK with a reported in vitro binding affinity (Kᵢ) of 3.1 nM.[3] It serves as a crucial tool for elucidating the cellular functions of GAK. However, confirming that a compound reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug discovery and chemical biology.
Methods for Confirming Live-Cell Target Engagement
Several methods can be employed to verify the interaction of a small molecule inhibitor with its target protein in live cells. Here, we focus on the most relevant techniques for GAK and its inhibitors.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding in live cells.[4] It relies on energy transfer from a NanoLuc® luciferase-tagged kinase (the donor) to a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). An inhibitor competing with the tracer for the active site will disrupt BRET, leading to a measurable decrease in the signal.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. In this assay, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phospho-Flow Cytometry
For kinases, target engagement can be indirectly assessed by measuring the phosphorylation status of a known downstream substrate. Phospho-flow cytometry allows for the quantification of specific phosphorylated proteins at the single-cell level. By treating cells with a kinase inhibitor and then stimulating the signaling pathway, a reduction in the phosphorylation of the target's substrate can indicate that the inhibitor has engaged its target and blocked its catalytic activity.
Quantitative Comparison of GAK Inhibitors
The following table summarizes the available quantitative data for this compound and other kinase inhibitors known to engage GAK in live cells. The NanoBRET assay is the most extensively documented method for this compound.
| Compound | Target | Assay | Cell Line | Potency (IC₅₀/K𝘥) | Citation(s) |
| This compound | GAK | NanoBRET | HEK293 | 110 - 120 nM | |
| This compound | RIPK2 (off-target) | NanoBRET | HEK293 | 360 nM | |
| SGC-GAK-1N (Negative Control) | GAK | NanoBRET | HEK293 | > 5 µM | |
| Erlotinib | GAK | NanoBRET | HEK293 | 910 nM | |
| Gefitinib | GAK | In vitro kinase assay | - | Inhibition observed | |
| Sunitinib | GAK | In vitro binding (K𝘥) | - | 20 nM |
Signaling Pathway and Experimental Workflows
GAK Signaling and Inhibition by this compound
GAK plays a crucial role in clathrin-mediated endocytosis by regulating the uncoating of clathrin-coated vesicles. It is also involved in the progression of mitosis. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of GAK and preventing the phosphorylation of its substrates.
Caption: GAK's role in clathrin-mediated endocytosis and mitosis, and its inhibition by this compound.
NanoBRET™ Target Engagement Experimental Workflow
The NanoBRET assay provides a robust and quantitative method for measuring inhibitor binding in live cells. The workflow is amenable to high-throughput screening.
Caption: A simplified workflow for the NanoBRET Target Engagement assay.
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol (Adapted for GAK)
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-GAK fusion protein.
-
Transfected cells are harvested and seeded into 384-well white assay plates.
-
-
Compound and Tracer Addition:
-
A NanoBRET™ tracer molecule, which binds to the ATP pocket of GAK, is added to the cells at a predetermined optimal concentration.
-
Serial dilutions of this compound or other test compounds are then added to the wells. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO₂ to allow the compounds and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
A Nano-Glo® substrate is added to the wells, which is converted by the NanoLuc® luciferase to produce a luminescent signal.
-
The plate is immediately read on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The BRET ratios are then plotted against the concentration of the test compound, and the IC₅₀ value is determined using a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®) Protocol (General)
-
Cell Treatment:
-
Culture cells to the desired confluency and treat with either the test compound (e.g., this compound) at various concentrations or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble GAK in each sample using Western blotting with a GAK-specific antibody.
-
-
Data Analysis:
-
The band intensities from the Western blot are quantified and plotted against the temperature to generate a melting curve.
-
A shift in the melting temperature (Tₘ) in the presence of the compound indicates target stabilization and engagement.
-
Conclusion
Confirming target engagement in live cells is paramount for the validation of chemical probes and the development of therapeutic agents. For this compound, the NanoBRET™ assay provides a robust, quantitative, and high-throughput method to directly measure its binding to GAK within the cellular environment. The available data clearly demonstrates the high potency of this compound for GAK in live cells and also reveals its off-target interaction with RIPK2, highlighting the importance of cellular selectivity profiling. While alternative methods like CETSA® and phospho-flow cytometry offer valuable, complementary approaches to assess target engagement, specific data for their application to this compound is less prevalent in the literature. For a comprehensive understanding of a compound's cellular activity, a multi-faceted approach employing a combination of these techniques is recommended. The use of the provided negative control, SGC-GAK-1N, is also crucial to attribute observed cellular phenotypes specifically to the inhibition of GAK.
References
SGC-GAK-1: A Comparative Analysis of In Vitro and In Cellulo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in cellulo potency of SGC-GAK-1, a chemical probe for Cyclin G-associated kinase (GAK). The information presented is supported by experimental data to aid in the objective assessment of this inhibitor for research and drug development purposes.
Data Presentation
The following tables summarize the quantitative data on the potency and selectivity of this compound in various experimental settings.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Metric | Value (nM) | Notes |
| GAK | KINOMEscan | Kd | 1.9 | High-affinity binding.[1][2] |
| GAK | Isothermal Titration Calorimetry (ITC) | KD | 4.5 | Potent affinity confirmed by ITC. |
| GAK | Ligand Binding Displacement | Ki | 3.1 | Potent inhibition constant.[3][4] |
| RIPK2 | KINOMEscan | Kd | 110 | 58-fold weaker binding compared to GAK.[5] |
| ADCK3 | KINOMEscan | Kd | 190 | Off-target binding. |
| NLK | KINOMEscan | Kd | 520 | Off-target binding. |
| AAK1 | Ligand Binding Displacement | Ki | 53,000 | Weak inhibition. |
| STK16 | Ligand Binding Displacement | Ki | 51,000 | Weak inhibition. |
Table 2: In Cellulo Potency of this compound
| Target/Cell Line | Assay Type | Metric | Value (nM) | Notes |
| GAK | NanoBRET Target Engagement | IC50 | 110 | Potent target engagement in live cells. |
| RIPK2 | NanoBRET Target Engagement | IC50 | 360 | Off-target engagement observed in cells. |
| LNCaP (Prostate Cancer) | Cell Viability | IC50 | 650 | Potent antiproliferative activity. |
| 22Rv1 (Prostate Cancer) | Cell Viability | IC50 | 170 | Potent antiproliferative activity. |
| PC3 (Prostate Cancer) | Cell Viability | IC50 | >10,000 | Minimal effect on cell viability. |
| DU145 (Prostate Cancer) | Cell Viability | IC50 | >10,000 | Minimal effect on cell viability. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KINOMEscan™ Assay
The KINOMEscan™ assay platform (DiscoverX) is an active site-directed competition binding assay used to determine the binding affinity of a test compound against a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Kinase-tagged T7 phage is incubated with the test compound (this compound) at various concentrations.
-
An immobilized ligand is added to the mixture, which competes with the test compound for binding to the kinase active site.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the phage DNA.
-
Dissociation constants (Kd) are calculated from an 11-point dose-response curve.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures the apparent affinity of a test compound for a target protein.
-
Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (GAK-Nluc) and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells are transiently transfected with a vector expressing the full-length GAK protein fused to NanoLuc® luciferase.
-
Transfected cells are seeded into 384-well plates.
-
Cells are treated with the NanoBRET™ tracer and the test compound (this compound) at various concentrations.
-
After a 1-hour incubation, the BRET signal is measured using a luminometer.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay
The effect of this compound on the viability of prostate cancer cell lines was assessed to determine its antiproliferative activity.
-
Cell Lines: LNCaP, VCaP, 22Rv1, PC3, and DU145 prostate cancer cell lines were used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) or a vehicle control (DMSO).
-
Cell viability is measured at 48 or 72 hours post-treatment using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
IC50 values are determined from the dose-response curves.
-
Mandatory Visualization
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for assessing kinase inhibitor potency and selectivity.
GAK Signaling in Clathrin-Mediated Endocytosis
Caption: Role of GAK in clathrin-coated vesicle uncoating.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. This compound: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Proper Disposal and Handling of SGC-GAK-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of SGC-GAK-1, a potent and selective inhibitor of cyclin G-associated kinase (GAK). Adherence to these procedures is critical due to the compound's potential hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste and must not be poured down the drain or discarded as regular trash.[1] The core principle for its disposal is to transfer it to an approved and licensed hazardous waste disposal facility.[1]
Summary of Key Safety and Disposal Data
For quick reference, the following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Information | Source |
| Chemical Name | 6-Bromo-N-(3,4,5-trimethoxyphenyl)-4-quinolinamine | [2] |
| Molecular Formula | C₁₈H₁₇BrN₂O₃ | [3] |
| Molecular Weight | 389.2 g/mol | |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it. The container must be made of a material compatible with the solvents used to dissolve the compound (e.g., DMSO, ethanol).
-
Do not mix this compound waste with other incompatible chemical waste streams. Refer to the incompatible materials listed in the table above.
2. Waste Collection and Container Management:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials (e.g., weighing paper, pipette tips) in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof container. Ensure the container is compatible with the solvent used.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Container Integrity: Ensure waste containers are in good condition, with no leaks or cracks, and are kept closed when not in use.
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and secure.
-
Ensure secondary containment to prevent the spread of material in case of a spill.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste , including the chemical name and estimated quantity.
-
Follow all institutional procedures for waste manifest documentation.
Experimental Protocols Utilizing this compound
This compound is a valuable chemical probe for studying the cellular functions of GAK. Below are detailed methodologies for common experiments involving this inhibitor.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
In Vitro Kinase Assay (e.g., TR-FRET)
This protocol assesses the inhibitory activity of this compound against GAK.
-
Reagent Preparation: Prepare the assay buffer, recombinant GAK enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a suitable microplate, add the GAK enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (e.g., a labeled antibody that recognizes the phosphorylated substrate for a TR-FRET assay).
-
Data Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ or Kᵢ value.
GAK's Role in Cellular Trafficking
Cyclin G-associated kinase (GAK) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. The following diagram illustrates the workflow of GAK's involvement in uncoating clathrin vesicles.
Caption: Workflow of GAK in Clathrin Vesicle Uncoating and its Inhibition.
By understanding and implementing these safety and disposal procedures, laboratory professionals can minimize risks and ensure a safe working environment while effectively utilizing this compound in their research.
References
Personal protective equipment for handling Sgc-gak-1
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Sgc-gak-1, a potent and selective inhibitor of cyclin G-associated kinase (GAK).
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
GHS Classification:
-
Acute toxicity, Oral (Category 4), H302[1]
-
Acute aquatic toxicity (Category 1), H400[1]
-
Chronic aquatic toxicity (Category 1), H410[1]
Precautionary Statements:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor/physician if you feel unwell.
-
Rinse mouth.
-
Collect spillage.
-
Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves are recommended. Gloves should be changed regularly and immediately if contaminated. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is advised. |
| Body Protection | A lab coat or disposable gown should be worn to prevent skin contact. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Avoid inhalation, and contact with eyes and skin.
-
Avoid the formation of dust and aerosols.
-
Use caution to avoid generating dust when weighing and transferring.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store at -20°C for the powder form or -80°C when in solvent.
-
Keep away from direct sunlight and sources of ignition.
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₇BrN₂O₃ |
| Molecular Weight | 389.2 g/mol |
| CAS Number | 2226517-76-4 |
| Appearance | Light yellow to yellow solid |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL |
| Stability | Stable for at least 4 years. |
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste. Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocols
Detailed, step-by-step experimental protocols for toxicity and reactivity studies of this compound are not available in the provided search results. However, the biological activity of this compound has been characterized in cell-based assays. For instance, its anti-proliferative activity was evaluated in various prostate cancer cell lines. Researchers should refer to published literature, such as the Journal of Medicinal Chemistry, for detailed methodologies of such experiments.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
